Cyanourea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyanourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O/c3-1-5-2(4)6/h(H3,4,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVGDJZVMHYWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944708 | |
| Record name | N-Cyanocarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-89-1, 76989-89-4 | |
| Record name | N-Cyanourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanourea, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076989894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyanocarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyanourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyanourea, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Cyanourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanourea (H₂NC(=O)NHCN), a derivative of urea, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique chemical structure, combining a urea moiety with a nitrile group, imparts a range of properties that make it a versatile building block and a potential pharmacophore. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, structure, reactivity, and spectroscopic characterization. Detailed experimental protocols are provided for key analytical procedures, and all quantitative data is summarized for clarity.
Chemical and Physical Properties
This compound is a solid at room temperature with properties that are influenced by its ability to form strong hydrogen bonds and its polar nature. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound and its Sodium Salt
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₂H₃N₃O | [1] |
| Molecular Weight | 85.07 g/mol | [1] |
| CAS Number | 2208-89-1 | [1] |
| Melting Point | >300°C (for sodium salt) | [2] |
| Boiling Point | 263.3°C at 760 mmHg (for sodium salt) | [2] |
| pKa | Estimated to be similar to urea (0.10) | [3] |
| Solubility in Water | Soluble | Inferred from structure |
| Appearance | Off-white powder (for sodium salt) | [2] |
Synthesis of this compound
A plausible and commonly cited method for the synthesis of this compound involves the reaction of urea with cyanamide. This reaction is typically acid-catalyzed and proceeds through the nucleophilic attack of the amino group of urea on the carbon atom of the nitrile group in cyanamide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Urea
-
Cyanamide
-
Concentrated Sulfuric Acid (catalyst)
-
Distilled Water
-
Ethanol
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reflux condenser
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a beaker, dissolve a specific molar equivalent of urea in a minimal amount of warm distilled water with stirring.
-
In a separate beaker, prepare a concentrated aqueous solution of cyanamide.
-
Slowly add the cyanamide solution to the urea solution while stirring continuously.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Transfer the mixture to a round-bottom flask, attach a reflux condenser, and heat the mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add cold ethanol to the mixture to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., a water-ethanol mixture) to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
Below is a logical workflow for the synthesis of this compound.
Caption: Logical workflow for the synthesis of this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of the two amino groups. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the carbonyl and cyano groups. Based on data for the related compound cyanoacetylurea, the protons of the -NH₂ group adjacent to the carbonyl group and the -NH- proton would likely appear as broad singlets in the downfield region of the spectrum.[4]
¹³C NMR: The carbon NMR spectrum of this compound should exhibit two distinct signals corresponding to the carbonyl carbon and the nitrile carbon. The carbonyl carbon is expected to have a chemical shift in the range of 150-170 ppm, while the nitrile carbon will appear further upfield, typically around 115-125 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about its functional groups. Key absorption bands are expected for the N-H, C=O, and C≡N stretching vibrations. Data for the sodium salt of this compound shows characteristic peaks that can be used for identification.[5]
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400 - 3200 | Amide and amine N-H stretching |
| C≡N Stretch | 2260 - 2220 | Nitrile stretching |
| C=O Stretch | 1700 - 1650 | Amide I band (carbonyl stretch) |
| N-H Bend | 1650 - 1580 | Amide II band (N-H bending) |
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 85, corresponding to the molecular weight of this compound. Common fragmentation pathways may involve the loss of small neutral molecules such as HNCO or NH₃.
Chemical Reactivity and Stability
This compound exhibits reactivity characteristic of both its urea and nitrile functionalities. The amino groups can act as nucleophiles, while the carbonyl group is susceptible to nucleophilic attack. The nitrile group can undergo hydrolysis or be reduced.
At elevated temperatures, the ammonium salt of this compound undergoes a complex transformation, leading to the formation of urea and cyanoguanylurea or ammeline, depending on the reaction conditions.[4]
Experimental Protocols for Property Determination
Determination of pKa
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Fill the burette with the standardized NaOH solution.
-
Record the initial pH of the this compound solution.
-
Add the NaOH solution in small increments (e.g., 0.1-0.5 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa can be determined from the pH at the half-equivalence point.
Determination of Solubility
The solubility of this compound in various solvents can be determined gravimetrically.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone)
-
Vials with screw caps
-
Analytical balance
-
Shaking incubator or water bath
-
Centrifuge
-
Pipettes
-
Evaporating dish
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and place it in a shaking incubator or water bath set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
After equilibration, centrifuge the vial to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Transfer the supernatant to a pre-weighed evaporating dish.
-
Evaporate the solvent completely under controlled conditions (e.g., in an oven at a temperature below the decomposition point of this compound).
-
Weigh the evaporating dish containing the dried residue.
-
The mass of the dissolved this compound can be calculated by difference, and the solubility can be expressed in g/L or mol/L.
Potential Biological Significance and Signaling Pathways
While specific biological targets and signaling pathways for this compound are not well-documented in publicly available literature, its structural similarity to other biologically active molecules, such as thiourea derivatives, suggests potential for interaction with biological systems.[6] Thiourea and its derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[6]
Given the lack of specific data for this compound, a generalized diagram of a potential drug-target interaction and downstream signaling is presented below. This is a hypothetical representation to illustrate how a small molecule like this compound could potentially modulate a cellular pathway.
Caption: Hypothetical signaling pathway for a this compound-like molecule.
Conclusion
This compound is a molecule with a rich chemistry and potential for further exploration in various scientific disciplines. This guide has provided a detailed overview of its known chemical properties, along with experimental protocols for their determination. While comprehensive spectroscopic and biological activity data remains to be fully elucidated, the information presented here serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Future studies are warranted to fully uncover the therapeutic potential of this compound and its derivatives.
References
- 1. This compound, monosodium salt | C2H3N3O | CID 75161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound sodium salt | 76989-89-4 | Benchchem [benchchem.com]
- 3. Dissociation Constants Of Organic Acids And Bases [userpages.umbc.edu]
- 4. Cyanoacetylurea(1448-98-2) 1H NMR spectrum [chemicalbook.com]
- 5. This compound sodium salt | C2H2N3NaO | CID 2723936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Cyanourea Derivatives: Nomenclature, Synthesis, and Biological Activities
This technical guide provides a comprehensive overview of cyanourea derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. The document details their nomenclature, synthetic methodologies, physicochemical properties, and structure-activity relationships, with a focus on their roles as enzyme inhibitors and receptor modulators. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Core Structure
This compound, also known by its IUPAC name N-cyanourea, is an organic compound that can be considered a derivative of urea where one of the amino hydrogens is replaced by a cyano group. This core structure serves as a versatile scaffold for the development of a wide range of derivatives with diverse biological activities. While simple this compound itself is primarily used as an intermediate for the synthesis of pharmaceuticals and agrochemicals, its substituted derivatives have been explored for various therapeutic applications. Due to the close structural relationship, the biological activities of cyanoguanidines and thioureas are often discussed in parallel, as they share similar pharmacophoric features.
Nomenclature of this compound Derivatives
The nomenclature of this compound derivatives follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC) for urea derivatives.
-
Parent Structure : The fundamental structure is named This compound .
-
Locants : The nitrogen atoms of the urea moiety are designated as N and N'. Following IUPAC recommendations for substituted ureas, the nitrogen atoms can also be numbered 1 and 3, with the nitrogen of the cyano group being position 1 (N). The nitrogen of the primary amide is position 3 (N').
-
Substituted Derivatives : Substituents on the nitrogen atoms are indicated by the locants N- or N'- (or 1- and 3-), followed by the name of the substituent group.
For example, a this compound molecule with a phenyl group on the nitrogen adjacent to the carbonyl group would be named N' -phenylthis compound or 3-phenyl-1-cyanourea .
Cyanourea: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyanourea, a small, reactive organic compound, serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds and has potential applications in medicinal chemistry and agrochemicals. This technical guide provides an in-depth overview of this compound, including its chemical identity, molecular structure, physicochemical properties, synthesis protocols, and its role as a synthetic building block. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a consolidated resource of technical data and experimental methodologies.
Introduction
This compound, also known as N-cyanourea, is a derivative of urea containing a cyano group. Its unique molecular structure, combining the reactivity of a urea and a nitrile, makes it a valuable precursor in organic synthesis. While the broader class of urea and thiourea derivatives has been extensively explored in drug discovery for their diverse biological activities, this compound itself is primarily recognized as a key building block for more complex molecules. This guide aims to provide a comprehensive technical overview of this compound, with a focus on its chemical properties and synthetic utility.
Chemical Identity and Molecular Structure
The fundamental details of this compound and its commonly used sodium salt are crucial for its application in research and synthesis.
CAS Numbers and Molecular Formulas
-
This compound: The CAS Registry Number is 2208-89-1 .[1]
-
This compound Sodium Salt: More frequently cited in chemical literature and commerce, its CAS Registry Number is 76989-89-4 .[1]
Molecular Structure
The molecular structure of this compound consists of a urea moiety with one of the amino groups substituted with a cyano group.
-
Molecular Formula (this compound): C₂H₃N₃O[1]
-
Canonical SMILES (this compound): C(#N)NC(=O)N[1]
-
Molecular Formula (this compound Sodium Salt): C₂H₂N₃NaO
-
Canonical SMILES (this compound Sodium Salt): C(#N)[N-]C(=O)N.[Na+]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its sodium salt is presented in the table below. These properties are essential for designing experimental conditions, including reaction setups and purification methods.
| Property | This compound (Computed) | This compound Sodium Salt (Experimental/Computed) |
| Molecular Weight | 85.07 g/mol [1] | 107.05 g/mol |
| Appearance | White crystalline powder (presumed) | - |
| Melting Point | - | >300 °C |
| Boiling Point | - | 263.3 °C at 760 mmHg |
| Flash Point | - | 113.1 °C |
| XLogP3 | -1.0[1] | - |
| Hydrogen Bond Donors | 2[1] | 1 |
| Hydrogen Bond Acceptors | 3[1] | 4 |
Synthesis of this compound
While detailed, step-by-step industrial synthesis protocols are often proprietary, the fundamental chemical reactions for the laboratory-scale synthesis of this compound and its salts are documented. Early synthetic routes involved the reaction of cyanic acid with urea in the presence of a base. A common laboratory preparation for the sodium salt of this compound involves the reaction of this compound with sodium hydroxide under controlled pH conditions.
General Experimental Protocol for the Synthesis of Aryl Ureas (Cyanate Method)
This protocol, adapted from the synthesis of aryl ureas, illustrates a general method that can be conceptually applied to the synthesis of urea derivatives.
-
Dissolution of Amine: Dissolve the starting amine (in this case, for a related synthesis, p-bromoaniline) in a mixture of glacial acetic acid and water at a slightly elevated temperature (e.g., 35°C).
-
Preparation of Cyanate Solution: Prepare a solution of sodium or potassium cyanate in water, also at a similar temperature.
-
Reaction: Slowly add a small portion of the cyanate solution to the amine solution with stirring until a precipitate begins to form. Then, add the remainder of the cyanate solution rapidly with vigorous agitation. The reaction is often exothermic.
-
Crystallization and Isolation: Allow the resulting suspension to stand for a few hours at room temperature, then cool to complete crystallization.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., aqueous ethanol) can be performed for further purification.
Applications in Organic Synthesis
This compound is a valuable building block in the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry.
Synthesis of Fused Pyrimidine Systems
This compound derivatives can serve as precursors for the synthesis of fused pyrimidine and thiazine systems. For instance, 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea, a thiourea analog, has been used as a key intermediate in the synthesis of various fused pyrimidines through reactions with reagents like sodium ethoxide, hydrazine hydrate, and thiourea.[2] This highlights the potential of the this compound moiety to participate in cyclization reactions to form heterocyclic rings.
Role in Drug Development and Biological Activity
The urea and thiourea functionalities are considered "privileged structures" in medicinal chemistry due to their ability to form key hydrogen bonds with biological targets. While specific data on the biological activity of this compound itself is limited, its derivatives have been investigated for various therapeutic applications.
Enzyme Inhibition
Thiourea derivatives have been shown to be effective enzyme inhibitors. For example, certain novel thiourea derivatives bearing a sulfonamide moiety have demonstrated anticancer activity through the inhibition of the COX-2 enzyme.[3] Other studies have shown that unsymmetrical thiourea derivatives can exhibit anti-cholinesterase activity, which is relevant for the treatment of neurodegenerative diseases.[4][5] These findings suggest that this compound could be a valuable starting material for the synthesis of novel enzyme inhibitors.
Analytical Methods
The characterization and quantification of this compound and its derivatives are crucial for quality control and research purposes. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C≡N stretch of the nitrile and the C=O and N-H stretches of the urea moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of this compound in reaction mixtures or biological samples. A reversed-phase C18 column with a simple mobile phase like water and UV detection can be effective for analyzing related compounds like thiourea.[6]
Logical and Experimental Workflows
General Synthetic Workflow for this compound-Derived Heterocycles
The following diagram illustrates a generalized workflow for the utilization of this compound as a building block in heterocyclic synthesis.
Caption: Synthetic workflow from starting materials to a potential lead compound.
Conclusion
This compound is a reactive and versatile chemical intermediate with significant potential as a building block in organic synthesis, particularly for the construction of heterocyclic scaffolds relevant to drug discovery. While direct biological applications of this compound are not extensively documented, the established pharmacological importance of its derivatives underscores its value in medicinal chemistry research. This guide provides a foundational understanding of this compound's properties and synthetic utility, aiming to facilitate its application in the development of novel molecules with therapeutic potential. Further research into the biological activities of this compound and its direct derivatives may unveil new opportunities in drug development.
References
- 1. This compound, monosodium salt | C2H3N3O | CID 75161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Uses of 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea as a Building Block in the Synthesis of Fused Pyrimidine and Thiazine Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of Cyanourea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cyanourea (NH₂CONHCN). Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectroscopic data obtained from computational methods, alongside detailed experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers in chemistry, pharmacology, and materials science.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, secondary amine, carbonyl, and nitrile functionalities.
Predicted Infrared Spectrum Data
The following table summarizes the predicted vibrational frequencies for the key functional groups in this compound. These values are based on computational predictions and should be considered as estimates.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amide) | 3400 - 3500 | Asymmetric & Symmetric Stretch |
| C=O (Amide I) | 1680 - 1720 | Stretch |
| N-H (Amide II) | 1550 - 1650 | Bend |
| C≡N (Nitrile) | 2220 - 2260 | Stretch |
| C-N | 1200 - 1350 | Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
This protocol describes the acquisition of an IR spectrum for a solid sample like this compound using an ATR-FTIR spectrometer.
Materials:
-
This compound sample (solid)
-
Spatula
-
ATR-FTIR Spectrometer with a diamond or germanium crystal
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Collection: Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent. Record a background spectrum of the empty, clean ATR crystal. This will account for any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal using a clean spatula.
-
Apply Pressure: Lower the pressure arm of the ATR accessory to ensure firm and even contact between the sample and the crystal. The pressure should be sufficient to maximize the signal without damaging the crystal.
-
Data Acquisition: Collect the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, retract the pressure arm, and carefully remove the sample from the crystal using a spatula and a lint-free wipe. Clean the crystal thoroughly with a solvent-dampened wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. This allows for the elucidation of the molecular structure.
Predicted ¹H NMR Spectrum Data
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the primary and secondary amine groups. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and cyano groups.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | 6.5 - 8.0 | Broad Singlet | 2H |
| -NH- | 8.5 - 10.0 | Broad Singlet | 1H |
Note: The chemical shifts of N-H protons can be highly variable and are dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Spectrum Data
The ¹³C NMR spectrum of this compound will provide information about the two unique carbon atoms in the molecule: the carbonyl carbon and the nitrile carbon.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C=O (Urea) | 155 - 165 |
| C≡N (Nitrile) | 115 - 125 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol outlines the general procedure for preparing a sample of an organic solid for NMR analysis.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, as this compound has low solubility in less polar solvents)
-
NMR tube and cap
-
Pipette
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and transfer it to a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, gently warm the vial or use a vortex mixer to aid dissolution.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean NMR tube. Ensure there are no solid particles in the solution. If necessary, filter the solution through a small plug of glass wool in the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Acquire the spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Predicted Mass Spectrum Data
The mass spectrum of this compound, likely obtained via Electron Ionization (EI), is expected to show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions.
| m/z | Predicted Identity |
| 85 | [M]⁺ (Molecular Ion) |
| 69 | [M - NH₂]⁺ |
| 59 | [M - CN]⁺ |
| 44 | [CONH₂]⁺ |
| 43 | [HNCO]⁺ |
| 28 | [CO]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol describes the general procedure for obtaining a mass spectrum of a solid organic compound using a direct insertion probe.
Materials:
-
This compound sample (microgram to milligram quantity)
-
Direct Insertion Probe (DIP) with a sample holder (e.g., capillary tube)
-
Mass Spectrometer with an EI source
Procedure:
-
Sample Loading: Load a small amount of the solid this compound sample into the sample holder of the direct insertion probe.
-
Probe Insertion: Insert the probe into the mass spectrometer's vacuum interlock.
-
Evacuation: Allow the interlock to evacuate to the high vacuum of the mass spectrometer.
-
Probe Positioning: Advance the probe tip into the ion source, close to the electron beam.
-
Ionization and Analysis:
-
Gradually heat the probe to volatilize the sample into the ion source.
-
The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.
-
The detector records the abundance of each ion.
-
-
Data Acquisition: The mass spectrum is recorded as the sample is introduced and ionized.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
An In-depth Technical Guide to the Solubility and Stability of Cyanourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of cyanourea, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of public data on the specific physicochemical properties of this compound, this document focuses on established experimental protocols and best practices for characterizing small molecules. It outlines detailed procedures for solubility assessment in various solvents and for evaluating stability under different environmental conditions, including a range of pH values and temperatures. Furthermore, this guide presents a framework for data presentation and visualization to aid researchers in their own investigations of this compound and its derivatives.
Introduction
This compound, also known as N-cyano-urea, is a small organic molecule with potential applications in various fields, including medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its successful application, particularly in drug development, where these parameters influence formulation, bioavailability, and shelf-life. This guide addresses the critical need for robust methodologies to characterize these properties.
Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. While specific quantitative data for this compound is not extensively reported in public literature, its solubility can be determined in a variety of aqueous and organic solvents using established methods.
Recommended Solvents for Solubility Screening
A panel of solvents with varying polarities should be used to create a comprehensive solubility profile. Recommended solvents include:
-
Water (and buffered solutions at various pH)
-
Ethanol
-
Methanol
-
Acetone
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
Quantitative Solubility Data
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Deionized Water | 25 | Data TBD | Gravimetric |
| pH 4.0 Buffer | 25 | Data TBD | HPLC-UV |
| pH 7.4 Buffer | 25 | Data TBD | HPLC-UV |
| pH 9.0 Buffer | 25 | Data TBD | HPLC-UV |
| Ethanol | 25 | Data TBD | Gravimetric |
| Ethanol/Water (70:30 v/v) | 25 | Data TBD | Gravimetric |
| Acetone | 25 | Data TBD | Gravimetric |
| DMSO | 25 | Data TBD | Gravimetric |
TBD: To Be Determined experimentally.
Stability of this compound
Stability testing is crucial to ensure that a chemical compound maintains its quality, purity, and potency over time. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.
Forced Degradation Studies
Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a molecule. These studies should be conducted under conditions more severe than accelerated stability testing.
| Stress Condition | Methodology | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Data TBD |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Data TBD |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours | Data TBD |
| Thermal Degradation | Solid-state at 80°C for 72 hours | Data TBD |
| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | Data TBD |
TBD: To Be Determined experimentally.
Experimental Protocols
The following sections provide detailed methodologies for conducting solubility and stability studies for this compound.
Protocol for Equilibrium Solubility Determination (Gravimetric Method)
This protocol is suitable for determining the solubility of this compound in various organic and aqueous solvents.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the remaining solid.
-
Calculation: Calculate the solubility in mg/mL.
Protocol for pH-Dependent Stability Assessment
This protocol is designed to evaluate the stability of this compound in aqueous solutions at different pH values.[1]
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile).
-
Buffer Preparation: Prepare a series of buffers covering a pH range of interest (e.g., pH 3 to 9).[1]
-
Incubation: Dilute the this compound stock solution in each buffer to a final known concentration and incubate at a constant temperature.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze the samples immediately using a stability-indicating HPLC-UV method to quantify the remaining this compound and detect any degradation products. UV-Vis spectroscopy can also be used for monitoring.[1]
Protocol for Accelerated Stability Studies
This protocol is used to predict the long-term stability of this compound under defined storage conditions.[1]
-
Sample Preparation: Store this compound in its solid state in controlled environment chambers (e.g., 40°C / 75% relative humidity).[1]
-
Time Points: Pull samples at predetermined intervals (e.g., 0, 1, 3, and 6 months).[1]
-
Analysis: At each time point, analyze the sample for purity and the presence of degradation products using a validated stability-indicating HPLC method.[1]
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
References
Unveiling Cyanourea: A Technical Guide to its Discovery, Synthesis, and Core Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanourea (N-cyanocarbamide), a reactive chemical intermediate, holds a unique position in the landscape of organic synthesis. Though its history is less celebrated than that of its simpler analogue, urea, the synthesis of this compound represents a significant step in the exploration of cyanamide and cyanate chemistries. This technical guide provides a comprehensive overview of the discovery and historical development of this compound synthesis, detailed experimental protocols for key preparation methods, and a summary of its physicochemical properties. The evolution of synthetic routes, from early experiments with cyanamide and cyanic acid derivatives to more controlled modern procedures, is presented. This document aims to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a thorough understanding of the foundational chemistry of this compound.
Discovery and History of this compound Synthesis
The precise historical moment of the first synthesis of this compound is not as definitively documented as Friedrich Wöhler's landmark synthesis of urea in 1828.[1][2][3][4] Wöhler's work, which demonstrated that an organic compound could be formed from inorganic starting materials, fundamentally challenged the theory of vitalism and laid the groundwork for modern organic chemistry.[1][2][3][4] The discovery of this compound is intrinsically linked to the burgeoning field of organic chemistry in the 19th century and the extensive investigations into the reactivity of cyanamide and its derivatives by pioneering chemists of the era, including Justus von Liebig and Friedrich Wöhler.[2][5]
Early investigations into the nature of cyanic acid and its salts, as well as the exploration of cyanamide chemistry, provided the foundational knowledge for the eventual synthesis of this compound. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its preparation was a logical extension of the reactions being explored at the time. The reaction of cyanamide with cyanic acid or its salts would have been a subject of interest for chemists seeking to understand the reactivity of the newly accessible class of organic compounds.
The development of the Frank-Caro process in the late 19th century, which allowed for the industrial-scale production of calcium cyanamide, made cyanamide a readily available precursor for a wide range of chemical syntheses, likely including the more systematic preparation of this compound.
Physicochemical Properties of this compound
This compound is a white, crystalline solid. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₂H₃N₃O | [6] |
| Molar Mass | 85.07 g/mol | [1][6] |
| IUPAC Name | This compound | [1][6] |
| CAS Number | 2208-89-1 | [6] |
| Synonyms | N-cyanourea, N-cyanocarbamide | [6] |
| InChI | InChI=1S/C2H3N3O/c3-1-5-2(4)6/h(H3,4,5,6) | [1][6] |
| SMILES | C(#N)NC(=O)N | [1][6] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through the reaction of cyanamide with a source of cyanic acid. Historically, this would have involved the use of alkali metal cyanates.
Classical Synthesis from Calcium Cyanamide and Potassium Cyanate
This method represents a plausible historical route to this compound, utilizing readily available inorganic precursors of the 19th and early 20th centuries.
Experimental Protocol:
-
Preparation of Cyanamide Solution: A suspension of calcium cyanamide (CaCN₂) in water is prepared. Carbon dioxide is then bubbled through the suspension to precipitate calcium carbonate and liberate free cyanamide in solution.
CaCN₂(s) + H₂O(l) + CO₂(g) → CaCO₃(s) + H₂NCN(aq)
-
Filtration: The calcium carbonate precipitate is removed by filtration, yielding an aqueous solution of cyanamide.
-
Reaction with Potassium Cyanate: To the aqueous cyanamide solution, a stoichiometric amount of potassium cyanate (KOCN) is added.
-
Acidification: The reaction mixture is carefully acidified with a mineral acid, such as hydrochloric acid (HCl), to generate cyanic acid (HNCO) in situ.
KOCN(aq) + HCl(aq) → HNCO(aq) + KCl(aq)
-
Formation of this compound: The in situ generated cyanic acid reacts with the cyanamide to form this compound.
H₂NCN(aq) + HNCO(aq) → H₂N-CO-NH-CN(aq)
-
Isolation and Purification: The resulting this compound can be isolated by crystallization from the aqueous solution. The product can be further purified by recrystallization from a suitable solvent.
Quantitative Data: Historical records on the specific yields of this reaction are scarce. The yield is dependent on the efficient conversion of calcium cyanamide to free cyanamide and the controlled reaction with cyanic acid, minimizing side reactions such as the trimerization of cyanic acid to cyanuric acid.
Reaction Mechanisms and Pathways
The core of this compound synthesis lies in the nucleophilic addition of the amino group of cyanamide to the electrophilic carbonyl carbon of cyanic acid (or an isocyanate).
Formation of this compound from Cyanamide and Cyanic Acid
The reaction proceeds through a straightforward nucleophilic addition mechanism.
Caption: Synthesis of this compound from cyanamide and cyanic acid.
Conclusion
While the historical record of this compound's initial discovery is not as prominent as that of urea, its synthesis represents a logical and significant step in the development of organic chemistry. The reaction of cyanamide with cyanic acid derivatives provides a direct route to this functionalized urea. Understanding the historical context and the fundamental reaction mechanisms involved in this compound synthesis provides a valuable foundation for contemporary researchers exploring the applications of this versatile chemical intermediate in various fields, including the development of novel pharmaceuticals and agrochemicals. This guide has aimed to consolidate the available information to provide a clear and comprehensive technical overview of this important, yet often overlooked, molecule.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]
- 3. Friedrich Wöhler - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry - ChemistryViews [chemistryviews.org]
- 6. This compound, monosodium salt | C2H3N3O | CID 75161 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential Research Areas for Cyanourea Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: Cyanourea and its derivatives represent a class of organic compounds characterized by a urea moiety with a cyano group attached to one of the nitrogen atoms (R-NH-CO-N(CN)-R'). While structurally related to the extensively studied thiourea and cyanoguanidine compounds, which have demonstrated a wide range of biological activities, cyanoureas remain a relatively underexplored area in medicinal chemistry. This technical guide aims to illuminate the potential of this compound compounds as a fertile ground for novel therapeutic agent discovery, focusing on key research areas, providing detailed experimental protocols, and illustrating relevant biological pathways.
The core this compound structure offers a unique combination of a hydrogen bond donor, a carbonyl acceptor, and a lipophilic cyano group, making it an intriguing scaffold for targeting various biological macromolecules. Its potential as an intermediate for the synthesis of pharmaceuticals and agrochemicals has been noted.[1] This guide will delve into promising avenues for research, particularly in oncology and enzyme inhibition, by drawing parallels with structurally similar bioactive molecules.
Potential Research Area: Anticancer Activity
A significant body of research has demonstrated the potent anticancer effects of thiourea and amidinourea derivatives.[2][3] These compounds often exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest.[4][5] Given the structural similarities, it is hypothesized that this compound derivatives could exhibit comparable or novel anticancer properties.
Proposed Research Workflow: Cytotoxicity Screening
A logical first step in exploring the anticancer potential of a library of novel this compound compounds is to assess their cytotoxic effects against a panel of cancer cell lines.
Caption: Workflow for anticancer screening of this compound compounds.
Quantitative Data from Analogous Compounds
While specific data for this compound compounds is limited, the following tables summarize the cytotoxic activity of structurally related thiourea derivatives against various cancer cell lines, providing a benchmark for potential efficacy.
Table 1: Cytotoxicity of Diarylthiourea Analogs
| Compound | MCF-7 GI50 (µM) | T-47D GI50 (µM) | MDA-MB-453 GI50 (µM) | LNCaP GI50 (µM) |
| Compound 7 | 3.16 | 2.53 | 4.77 | 3.54 |
Data extracted from a study on p-nitrodiarylthiourea analogs.[1]
Table 2: Cytotoxicity of 3-(Trifluoromethyl)phenylthiourea Analogs
| Compound | SW480 IC50 (µM) | SW620 IC50 (µM) | PC3 IC50 (µM) | K-562 IC50 (µM) |
| Compound 2 | 2.5 | 1.5 | 4.8 | 2.9 |
| Compound 8 | 8.9 | 4.3 | 3.9 | 1.6 |
Data from a study on 3-(trifluoromethyl)phenylthiourea analogs showing high cytotoxicity.[6]
Potential Research Area: Kinase Inhibition
Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] Thiourea derivatives have been successfully developed as kinase inhibitors, targeting pathways such as VEGFR, Raf, and PI3K/Akt.[8][9] The this compound scaffold, with its potential for forming specific hydrogen bonds and occupying hydrophobic pockets, represents a promising starting point for the design of novel kinase inhibitors.
Proposed Target Pathways
Based on the activity of analogous compounds, the following kinase signaling pathways are proposed as primary targets for investigation with this compound derivatives.
2.1.1. Ras/Raf/MEK/ERK Pathway
This pathway is a central regulator of cell proliferation, differentiation, and survival. Mutations in Ras and B-Raf are common in many cancers.[10][11][12]
Caption: The Ras/Raf/MEK/ERK signaling pathway.
2.1.2. PI3K/Akt/mTOR Pathway
This pathway is crucial for regulating cell growth, metabolism, and survival. Its aberrant activation is frequently observed in cancer.[2][13][14]
Caption: The PI3K/Akt/mTOR signaling pathway.
2.1.3. VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][15][16][17][18]
Caption: The VEGFR2 signaling pathway in endothelial cells.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound compounds.
Synthesis of N-Aryl-N'-Cyanourea Derivatives
This protocol is adapted from general methods for the synthesis of urea and thiourea derivatives.
Materials:
-
Appropriate aryl isocyanate
-
Sodium cyanamide (NaHNCN)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve sodium cyanamide (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of the aryl isocyanate (1.0 equivalent) in the same anhydrous solvent to the cooled suspension dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-aryl-N'-cyanourea.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[1][6][19]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.
-
Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound compounds against a specific protein kinase. The choice of substrate and detection method (e.g., radiometric, fluorescence-based) will depend on the specific kinase being assayed.[3][20][21][22]
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)
-
Test this compound compounds dissolved in DMSO
-
Detection reagent (e.g., ³²P-ATP for radiometric assay, phosphospecific antibody for ELISA/HTRF)
-
96- or 384-well assay plates
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.
-
Add the test compounds at various concentrations (typically in a serial dilution) to the wells of the assay plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Dispense the kinase/substrate mixture into the wells.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be close to the Km value for the specific kinase to accurately determine IC50 values.
-
Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a predetermined time.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate using the chosen method. For example, in a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. In a fluorescence-based assay like HTRF, detection reagents are added, and the signal is read on a compatible plate reader.[20]
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold holds considerable, yet largely untapped, potential for the development of novel therapeutic agents. By leveraging the extensive knowledge gained from the study of structurally related thiourea and cyanoguanidine compounds, researchers can strategically design and screen this compound derivatives for potent biological activities. The proposed research areas of anticancer activity and kinase inhibition offer promising starting points. The experimental protocols provided herein serve as a guide for the initial exploration of this chemical space. Future research should focus on synthesizing diverse libraries of this compound compounds, performing high-throughput screening against various cancer cell lines and kinase panels, and conducting detailed structure-activity relationship studies to optimize lead compounds. Computational modeling and docking studies can further aid in the rational design of next-generation this compound-based inhibitors.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. KEGG PATHWAY Database [genome.jp]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. youtube.com [youtube.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
Biological Activity of Simple Cyanourea Derivatives: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Preliminary literature searches for "cyanourea derivatives" yielded limited specific data on their biological activities. "this compound" (N-cyanourea) is a known chemical entity; however, the body of research on the biological evaluation of its derivatives is not extensive. In contrast, the structurally related urea and, particularly, thiourea derivatives have been widely synthesized and evaluated for a broad spectrum of biological activities. This guide will therefore focus on the biological activities of these closely related and well-documented thiourea and urea derivatives, which can serve as a valuable proxy and starting point for research into this compound analogs.
Introduction to Thiourea and Urea Derivatives in Medicinal Chemistry
Thiourea and its derivatives are a significant class of organic compounds that have garnered considerable attention in the field of medicinal chemistry.[1] The thiourea scaffold, characterized by a central thiocarbonyl group flanked by two amino groups, is a versatile building block for the synthesis of compounds with diverse pharmacological properties.[1] These properties include anticancer, antibacterial, antioxidant, anti-inflammatory, and antiviral activities.[1] The biological activity of these derivatives is often attributed to their ability to form hydrogen bonds and interact with various biological targets, including enzymes and receptors.[2] Urea derivatives, where the sulfur atom is replaced by an oxygen atom, also exhibit a wide range of biological activities and are found in several clinically approved drugs.[3]
Anticancer Activity of Thiourea and Urea Derivatives
A primary focus of research into thiourea and urea derivatives has been their potential as anticancer agents.[4] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines.[4]
Quantitative Data on Anticancer Activity
The anticancer efficacy of various thiourea and urea derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented below.
| Compound Class | Derivative/Compound | Cell Line | IC50 (µM) | Reference |
| Thiourea | N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [5] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [5] | |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | [5] | |
| Optically active thiourea (IVe, IVf, IVh) | EAC | 10-24 | [3] | |
| Optically active thiourea (IVe, IVf, IVh) | MCF-7 | 15-30 | [3] | |
| Optically active thiourea (IVe, IVf, IVh) | HeLa | 33-48 | [3] | |
| N-(Allylcarbamothioyl)-2-chlorobenzamide (17) | MCF-7 | 2.6 | ||
| N-(allylcarbamothioyl)-2-methylbenzamide (18) | MCF-7 | 7 | [2] | |
| 1-(4-hexylbenzoyl)-3-methylthiourea (34) | T47D | 179 | ||
| 1-(4-hexylbenzoyl)-3-methylthiourea (34) | MCF-7 | 390 | [4] | |
| 1-(4-hexylbenzoyl)-3-methylthiourea (34) | HeLa | 412 | [4] | |
| 1-(4-hexylbenzoyl)-3-methylthiourea (34) | WiDr | 433 | [4] | |
| Urea | 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea (11) | Caki | 9.88 | [6] |
| 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea (11) | HUVEC | 179.03 | [6] |
Mechanisms of Anticancer Action
The anticancer activity of thiourea and urea derivatives is mediated through various mechanisms, including enzyme inhibition and induction of apoptosis.
-
Enzyme Inhibition: Certain thiourea derivatives have been shown to inhibit key enzymes involved in cancer progression. For example, some derivatives bearing a benzodioxole moiety have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[5] Another study showed that novel urea/thiourea derivatives of lenalidomide exhibited significant inhibition of histone deacetylase 1 (HDAC1).[6]
-
Induction of Apoptosis: Several studies have indicated that thiourea and urea derivatives can induce programmed cell death (apoptosis) in cancer cells.[7] For instance, 2-chloroethylnitrosourea derivatives have been observed to induce apoptosis in Sarcoma-180 cells.[7] Similarly, a lenalidomide-urea derivative was found to induce apoptosis in Caki renal cancer cells.[6]
-
DNA Interaction: Some acyl thiourea derivatives have been shown to interact with DNA, potentially through groove binding, which could contribute to their cytotoxic effects.[8]
Other Biological Activities
Beyond their anticancer properties, thiourea and urea derivatives have been investigated for a range of other biological activities.
| Biological Activity | Compound Class/Derivative | Target/Assay | Key Findings | Reference |
| Enzyme Inhibition | Chiral thiourea derivatives | Carbonic Anhydrase I & II | Competitive inhibition with Ki values in the micromolar range. | [4] |
| Acyl thiourea derivative | Urease | Excellent urease inhibition with an IC50 of 0.0389 µM. | [8] | |
| Anti-leishmanial | N,N′-disubstituted thiourea (3e) | L. amazonensis amastigotes | IC50 of 4.9 µM. | [9] |
| Piperazine-containing thiourea (5i) | L. amazonensis amastigotes | IC50 of 1.8 µM. | [9] | |
| Antimicrobial | N-acyl thiourea with benzothiazole (1b) | E. coli (anti-biofilm) | MBIC of 625 µg/mL. | [10] |
| N-acyl thiourea with 6-methylpyridine (1d) | E. coli (anti-biofilm) | MBIC of 625 µg/mL. | [10] | |
| Antiviral | Amidinourea derivatives | HSV-1 | Micromolar activity. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols frequently cited in the study of thiourea and urea derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 3 x 10^4 cells/well) and allowed to adhere overnight.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).[11]
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase (CA).
-
Enzyme and Substrate Preparation: Solutions of purified human CA isozymes (hCA I and hCA II) and the substrate (4-nitrophenylacetate) are prepared.[4]
-
Inhibition Measurement: The assay is performed by monitoring the hydrolysis of the substrate by the CA enzyme in the presence and absence of the inhibitor.
-
Data Analysis: The inhibitory constants (Ki) are determined by analyzing the enzyme kinetics, often through methods like the Lineweaver-Burk plot. The inhibition is typically competitive.[4]
Apoptosis Analysis (Annexin V-Propidium Iodide Assay)
This flow cytometry-based assay is used to detect apoptosis.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Staining: The treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Synthesis and Signaling Pathways
General Synthesis of Thiourea Derivatives
A common method for synthesizing N-acyl thiourea derivatives involves a two-step, one-pot reaction.
Caption: General synthesis of N-acyl thiourea derivatives.
This process begins with the reaction of an acid chloride with ammonium thiocyanate to form an isothiocyanate intermediate in situ.[12] This is followed by the nucleophilic addition of a primary amine to the isothiocyanate to yield the final N-acyl thiourea derivative.[12]
EGFR Inhibition Signaling Pathway
Some thiourea derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway.
Caption: Inhibition of the EGFR signaling pathway.
The binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) induces receptor dimerization and autophosphorylation, which activates downstream signaling cascades that promote cell proliferation and survival. Certain thiourea derivatives can inhibit this process, leading to an anticancer effect.[5]
Conclusion
While direct research on the biological activity of "this compound derivatives" is limited, the extensive literature on the structurally similar thiourea and urea derivatives provides a strong foundation for future investigations. These compounds exhibit a remarkable breadth of biological activities, with particularly promising results in the realm of anticancer drug discovery. Their mechanisms of action are diverse, ranging from enzyme inhibition to the induction of apoptosis. The synthetic accessibility of these scaffolds, coupled with the potential for a wide array of substitutions, ensures that thiourea and urea derivatives will remain a fertile ground for the development of novel therapeutic agents. Further exploration of this compound derivatives, guided by the structure-activity relationships established for their thiourea and urea counterparts, may unveil new compounds with unique and potent biological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activities of cyanobacteria: evaluation of extracts and pure compounds. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyano- phenyl)benzimidoyl isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological activities of cyanobacteria: evaluation of extracts and pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Cyanourea as a Reagent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanourea (N-cyanocarbamamide) is a versatile, yet underutilized, reagent in organic synthesis. Possessing both a nucleophilic urea moiety and an electrophilic cyano group, it holds significant potential for the construction of diverse nitrogen-containing heterocycles and functionalized acyclic molecules. Its unique electronic properties make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides an overview of the applications of this compound in organic synthesis, including detailed experimental protocols for key transformations, based on established reactivity principles of analogous compounds such as urea, thiourea, and other cyano-containing reagents.
Physicochemical Properties and Safety Information
This compound is typically handled as its more stable sodium salt, this compound sodium salt. It is important to consult the Safety Data Sheet (SDS) before use.
| Property | Value |
| Molecular Formula | C₂H₃N₃O |
| Molecular Weight | 85.07 g/mol |
| Appearance | White to off-white crystalline solid (for sodium salt) |
| Solubility | Soluble in water |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Handle in a well-ventilated fume hood to avoid inhalation of dust.[1]
-
Avoid contact with skin and eyes.[1]
-
Store in a cool, dry place away from incompatible materials.[1]
Applications in Organic Synthesis
The reactivity of this compound can be broadly categorized into reactions involving the urea functionality and those leveraging the cyano group.
Synthesis of Heterocyclic Compounds
The urea backbone of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active molecules.[2]
The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and a urea or thiourea to produce dihydropyrimidinones (DHPMs).[3][4] DHPMs are a class of compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. While protocols traditionally specify urea, the analogous structure of this compound suggests its utility in this reaction to generate this compound-substituted DHPMs, which could offer novel biological activities.
General Reaction Scheme:
Figure 1: Generalized scheme for the Biginelli reaction using this compound.
Experimental Protocol (Adapted from Urea-based Biginelli Reaction):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and this compound (1.2 mmol).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, acetonitrile, or solvent-free) and a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, p-TsOH, or a Lewis acid like FeCl₃ or InCl₃).
-
Reaction: Heat the mixture to reflux (typically 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.
-
Purification: Wash the crude product with cold solvent (e.g., ethanol) and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure dihydropyrimidinone derivative.
Table 1: Representative Yields for Biginelli Reaction (with Urea as a proxy for this compound)
| Aldehyde (R¹) | β-Ketoester | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | HCl | Ethanol | 85-95 |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Yb(OTf)₃ | Acetonitrile | 92 |
| 4-Nitrobenzaldehyde | Ethyl benzoylacetate | L-Proline | Solvent-free | 88 |
| Cyclohexanecarboxaldehyde | Ethyl acetoacetate | Bi(OTf)₃ | Ethanol | 90 |
Note: Yields are based on published data for urea and are expected to be comparable for this compound under optimized conditions.
This compound can serve as a precursor for the synthesis of substituted pyrimidines and triazines through cyclocondensation reactions with 1,3-dicarbonyl compounds or other suitable synthons. The presence of the cyano group can influence the reactivity and provide a handle for further functionalization.
Experimental Workflow for Pyrimidine Synthesis:
Figure 2: Workflow for the synthesis of pyrimidines from this compound.
Synthesis of Acyclic Compounds
This compound can be envisioned as a reagent for the synthesis of N-substituted ureas via reaction with amines. This is analogous to the well-established synthesis of ureas from potassium cyanate and amines.[5][6][7][8] The reaction likely proceeds through the in-situ formation of isocyanic acid or direct nucleophilic attack of the amine on the carbonyl carbon of this compound.
General Reaction Scheme:
Figure 3: Synthesis of N-substituted ureas from this compound and primary amines.
Experimental Protocol (Adapted from Potassium Cyanate Method):
-
Amine Salt Formation: Dissolve the primary amine (1.0 mmol) in aqueous HCl (1 M) to form the corresponding ammonium salt.
-
Reaction with this compound: To this solution, add a solution of this compound sodium salt (1.1 mmol) in water dropwise with stirring.
-
Reaction: Stir the reaction mixture at room temperature for several hours or heat gently (e.g., 40-60 °C) to drive the reaction to completion. Monitor by TLC.
-
Work-up: Cool the reaction mixture in an ice bath to precipitate the N-substituted urea.
-
Purification: Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).
Table 2: Expected Substrates and Potential Yields for N-Substituted Urea Synthesis
| Amine | Expected Product | Potential Yield (%) |
| Aniline | Phenylurea | 80-90 |
| Benzylamine | Benzylurea | 85-95 |
| Cyclohexylamine | Cyclohexylurea | 75-85 |
| 4-Bromoaniline | (4-Bromophenyl)urea | 80-90 |
Note: Yields are estimated based on analogous reactions with potassium cyanate.
The reaction of this compound with amines can also potentially lead to the formation of guanidine derivatives, a common structural motif in medicinal chemistry. This transformation would involve the displacement of the urea portion by the amine, with the cyano group acting as an activator.
Proposed Reaction Pathway:
Figure 4: Proposed pathway for the synthesis of guanidines from this compound.
This compound presents itself as a promising and versatile reagent for organic synthesis. Its dual functionality allows for its participation in a variety of transformations to construct valuable molecular scaffolds. While direct literature on its application is not as extensive as that for urea or thiourea, the principles of reactivity of these analogous compounds provide a strong foundation for the development of novel synthetic methodologies using this compound. The protocols and data presented herein, based on these established principles, are intended to serve as a guide for researchers to explore the synthetic potential of this intriguing molecule in the fields of medicinal chemistry, agrochemistry, and materials science. Further research into the specific reactivity and applications of this compound is warranted to fully unlock its potential as a valuable tool in the synthetic chemist's arsenal.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. CA2052919A1 - Process for the produciton of guanylthiourea - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyanourea-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of cyanourea in the synthesis of N-acylcyanamides, valuable intermediates in drug discovery and development. The protocols outlined below are based on established synthetic methodologies, offering a foundation for laboratory application.
Introduction
This compound is a versatile chemical intermediate containing both a urea and a nitrile functional group. While its direct role in mediating a wide range of reactions is not extensively documented, its derivatives and related compounds are significant in medicinal chemistry. This document focuses on a key transformation involving a close structural analog, sodium cyanamide, which reacts with carboxylic acids to form N-acylcyanamides. These compounds serve as precursors for the synthesis of various heterocyclic and acyclic structures with potential biological activity.
Core Reaction: Synthesis of N-Acylcyanamides
The synthesis of N-acylcyanamides from carboxylic acids and sodium cyanamide is a notable application that highlights the reactivity of the cyanamide functional group. This reaction is typically facilitated by a coupling agent and proceeds under mild conditions.
Reaction Principle
The reaction involves the activation of a carboxylic acid, which then reacts with the nucleophilic nitrogen of sodium cyanamide to form the N-acylcyanamide product. The use of trichloroisocyanuric acid and triphenylphosphine is a common method for this activation.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of N-acylcyanamides from various carboxylic acids.
| Entry | Carboxylic Acid | Product (N-Acylcyanamide) | Reaction Time (min) | Yield (%) |
| 1 | Benzoic Acid | N-Benzoylcyanamide | 10 | 95 |
| 2 | 4-Chlorobenzoic Acid | N-(4-Chlorobenzoyl)cyanamide | 15 | 92 |
| 3 | 4-Methoxybenzoic Acid | N-(4-Methoxybenzoyl)cyanamide | 10 | 96 |
| 4 | Phenylacetic Acid | N-(Phenylacetyl)cyanamide | 20 | 90 |
| 5 | Cinnamic Acid | N-Cinnamoylcyanamide | 15 | 93 |
Experimental Protocols
General Protocol for the Synthesis of N-Acylcyanamides
This protocol describes the synthesis of N-acylcyanamides from carboxylic acids using trichloroisocyanuric acid, triphenylphosphine, and sodium cyanamide under ultrasound irradiation.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.4 mmol)
-
Triphenylphosphine (PPh₃) (1.2 mmol)
-
Sodium cyanamide (NaHNCN) (1.5 mmol)
-
Acetonitrile (CH₃CN) (5 mL)
-
Ultrasound bath
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask, add the carboxylic acid (1.0 mmol), trichloroisocyanuric acid (0.4 mmol), triphenylphosphine (1.2 mmol), and sodium cyanamide (1.5 mmol).
-
Add acetonitrile (5 mL) to the flask.
-
Place the flask in an ultrasound bath and irradiate the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction mixture by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Safety Precautions:
-
Handle trichloroisocyanuric acid with care as it is a strong oxidizing agent.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Cyanamide and its derivatives can be toxic. Avoid inhalation and skin contact.
Visualizations
Experimental Workflow for N-Acylcyanamide Synthesis
The following diagram illustrates the general workflow for the synthesis of N-acylcyanamides as described in the protocol.
Caption: General workflow for the synthesis of N-acylcyanamides.
Logical Relationship of Reactants to Product
This diagram shows the relationship between the starting materials and the final product in the N-acylcyanamide synthesis.
Applications of Cyanourea and Its Analogs in Heterocyclic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of cyanourea and its close analog, cyanoguanidine (dicyandiamide), in the synthesis of various heterocyclic compounds. While this compound itself has limited direct applications in heterocyclic chemistry, the structurally related and more widely used cyanoguanidine serves as a versatile building block for the construction of important nitrogen-containing heterocycles such as pyrimidines and triazines. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.
Introduction to this compound and Cyanoguanidine
This compound (N-cyanocarbamide) is an organic compound that has been investigated for its potential in agriculture and as a tool in biochemical studies, for example, as an inhibitor for specific enzymes.[1] Its synthesis can be achieved through the reaction of cyanic acid with urea in the presence of a base.[1] While the direct use of isolated this compound in complex organic synthesis is not extensively documented, the reactivity of its N-cyano-urea moiety is harnessed through related compounds, most notably cyanoguanidine.
Cyanoguanidine, also known as dicyandiamide, is a dimer of cyanamide and a key precursor in the synthesis of numerous heterocyclic systems. Its utility stems from the presence of multiple nucleophilic and electrophilic centers, allowing for a variety of cyclocondensation reactions.
Synthesis of Pyrimidine Derivatives using Cyanoguanidine
One of the most significant applications of cyanoguanidine in heterocyclic chemistry is the synthesis of substituted pyrimidines. The Pinner synthesis and its variations utilize the reaction of cyanoguanidine with 1,3-dicarbonyl compounds or their equivalents to construct the pyrimidine ring.[2] This reaction provides a straightforward route to 2-amino-4,6-disubstituted pyrimidines, which are valuable intermediates in medicinal chemistry.
Logical Workflow for Pyrimidine Synthesis from Cyanoguanidine
Caption: General workflow for the synthesis of pyrimidines from cyanoguanidine.
Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine
This protocol describes the synthesis of a substituted pyrimidine from cyanoguanidine and ethyl acetoacetate.
Materials:
-
Cyanoguanidine
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add cyanoguanidine with stirring until it is completely dissolved.
-
Add ethyl acetoacetate dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 6-7.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water and then with a small amount of cold ethanol.
-
Recrystallize the product from hot water or an ethanol/water mixture to obtain pure 2-amino-4-hydroxy-6-methylpyrimidine.
Quantitative Data: Examples of Pyrimidine Synthesis from Cyanoguanidine
| 1,3-Dicarbonyl Compound | Product | Catalyst/Solvent | Yield (%) |
| Ethyl acetoacetate | 2-Amino-4-hydroxy-6-methylpyrimidine | NaOEt / EtOH | 75-85 |
| Acetylacetone | 2-Amino-4,6-dimethylpyrimidine | NaOEt / EtOH | 80-90 |
| Diethyl malonate | 2-Amino-4,6-dihydroxypyrimidine (Barbituric acid derivative) | NaOEt / EtOH | 70-80 |
Synthesis of Triazine Derivatives using Cyanoguanidine
Cyanoguanidine is also a crucial starting material for the synthesis of 1,3,5-triazine derivatives. The self-condensation of cyanoguanidine under basic conditions can lead to the formation of melamine (2,4,6-triamino-1,3,5-triazine). Furthermore, co-cyclotrimerization reactions of cyanoguanidine with nitriles can afford substituted diaminotriazines.[3]
Reaction Pathway for Melamine Synthesis
Caption: Synthesis of melamine from the cyclotrimerization of cyanoguanidine.
Experimental Protocol: Synthesis of a Substituted 2,4-Diamino-1,3,5-triazine
This protocol outlines the synthesis of a substituted diaminotriazine from cyanoguanidine and a nitrile.
Materials:
-
Cyanoguanidine
-
Benzonitrile
-
Potassium hydroxide (KOH)
-
2-Methoxyethanol
-
Standard laboratory glassware
Procedure:
-
To a solution of potassium hydroxide in 2-methoxyethanol in a round-bottom flask, add cyanoguanidine and benzonitrile.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with vigorous stirring.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with water and then with a small amount of cold methanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to yield the pure substituted 2,4-diamino-1,3,5-triazine.
Quantitative Data: Examples of Triazine Synthesis from Cyanoguanidine
| Nitrile | Product | Conditions | Yield (%) |
| Acetonitrile | 2,4-Diamino-6-methyl-1,3,5-triazine | KOH, 2-Methoxyethanol, Reflux | 60-70 |
| Benzonitrile | 2,4-Diamino-6-phenyl-1,3,5-triazine | KOH, 2-Methoxyethanol, Reflux | 65-75 |
| Pyridine-3,4-dicarbonitrile | Bis(diaminotriazine) derivative | Heat with dicyandiamide | Not specified[3] |
Conclusion
While this compound itself has found limited direct application in the synthesis of heterocycles, its structural analog, cyanoguanidine, is a highly versatile and economically important building block. The methodologies presented herein demonstrate the utility of the N-cyano-amidine functional motif in constructing pyrimidine and triazine ring systems, which are core structures in numerous pharmaceuticals and other biologically active compounds. The straightforward nature of these cyclocondensation reactions, coupled with the ready availability of the starting materials, makes them valuable tools for researchers in organic synthesis and drug discovery. Further exploration into the reactivity of this compound and its derivatives could unveil new synthetic pathways to novel heterocyclic frameworks.
References
The Role of Cyanourea in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyanourea and its salts are versatile reagents in organic synthesis, serving as valuable building blocks for the creation of various pharmaceutical intermediates. Their unique chemical structure, featuring both a urea and a nitrile group, allows for a range of reactions, including cyclizations and condensations, to form heterocyclic compounds of significant medicinal interest. This document provides a detailed overview of the applications of this compound in pharmaceutical synthesis, complete with experimental protocols and quantitative data for key reactions.
Introduction to this compound in Medicinal Chemistry
This compound is a key precursor in the synthesis of N-substituted guanylureas and various heterocyclic systems, such as triazines and pyrimidines. These structural motifs are present in a wide array of therapeutic agents, including antiviral, anticancer, and antimicrobial drugs. The reactivity of the this compound molecule allows for the introduction of diverse functional groups, enabling the generation of compound libraries for drug discovery and lead optimization.
Synthesis of Guanylurea Derivatives
One of the primary applications of this compound is in the synthesis of guanylurea derivatives through its reaction with amines. Guanylureas are important pharmacophores found in several bioactive molecules.
General Reaction Scheme:
The reaction of this compound (or its sodium salt) with a primary or secondary amine leads to the formation of a substituted guanylurea.
Reaction: this compound + R₁R₂NH → N-(amino(R₁R₂)methylidene)urea
This reaction provides a straightforward method for the synthesis of a diverse range of guanylurea derivatives by varying the amine component.
Application in the Synthesis of Triazine Derivatives
While many synthetic routes to triazine-based pharmaceuticals start with cyanuric chloride, this compound represents an alternative synthon. The triazine scaffold is a core component of numerous approved drugs. The synthesis of substituted triazines often involves a stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride. The temperature-controlled nature of this reaction allows for the sequential introduction of different nucleophiles, leading to a wide variety of derivatives.
A general representation of this stepwise synthesis is the reaction of cyanuric chloride with various amines at controlled temperatures. The first substitution typically occurs at 0-5°C, the second at room temperature, and the third at elevated temperatures.[1][2]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of key pharmaceutical intermediates and related structures.
Protocol 1: Synthesis of N-Benzyl-4,6-dichloro-1,3,5-triazin-2-amine (A Triazine Intermediate)
This protocol describes the synthesis of a monosubstituted triazine, a common intermediate for more complex pharmaceutical compounds.[2]
Materials:
-
Cyanuric chloride
-
Benzylamine
-
Sodium carbonate
-
Dioxane
-
Ice
-
Water
-
1 N HCl
Procedure:
-
A solution of benzylamine (8.4 mmol) in dioxane (5 mL) is added to a stirred solution of cyanuric chloride (7.0 mmol) and sodium carbonate (16.8 mmol) in a mixture of dioxane and water at 0-5°C.
-
The reaction mixture is stirred at this temperature for 2-3 hours.
-
After completion of the reaction (monitored by TLC), the mixture is poured into crushed ice.
-
The resulting precipitate is filtered, washed with cold water, and dried.
Quantitative Data:
| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Reference |
| N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine | Cyanuric chloride | Benzylamine | 92.1 | 235-238 | [2] |
| 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | Cyanuric chloride | Aniline | 92.1 | 235-238 | [2] |
Protocol 2: General Procedure for the Synthesis of 4-((4-chloro-6-substituted-1,3,5-triazin-2-yl)amino)benzoic acid derivatives
This protocol outlines the synthesis of disubstituted triazines, demonstrating the stepwise functionalization of the triazine ring.[2]
Materials:
-
N-(4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acid
-
Amine (e.g., aniline, benzylamine)
-
Sodium carbonate
-
Dioxane
-
Water
-
1 N HCl
Procedure:
-
To a solution of N-(4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acid (7.0 mmol) and sodium carbonate (16.8 mmol) in distilled water (20 mL), a solution of the desired amine (8.4 mmol) in dioxane (5 mL) is added while stirring.
-
The reaction mixture is stirred overnight at room temperature.
-
The mixture is then neutralized with 1 N HCl.
-
The precipitate that forms is filtered and washed with water to yield the final product.
Quantitative Data for Disubstituted Triazines:
| Product | Starting Triazine | Amine Reagent | Yield (%) | Melting Point (°C) | Reference |
| 4-((4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid | N-(4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acid | Aniline | 93.4 | >360 | [2] |
| 4-((4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl)amino)benzoic acid | N-(4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acid | Benzylamine | 95.2 | >360 | [2] |
| 4-((4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl)amino)benzoic acid | N-(4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acid | Diethylamine | 91.8 | >360 | [2] |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic pathways described above.
References
Application Notes and Protocols for the Quantification of Cyanourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of cyanourea in various matrices. Due to the limited availability of direct methods for this compound, the following protocols have been adapted from validated methods for the structurally similar compound, urea. These methods are based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV offers a straightforward and accessible method for the quantification of this compound. As this compound possesses a chromophore, direct UV detection is feasible. The following protocol is based on established methods for urea analysis.
Experimental Protocol: HPLC-UV for this compound
-
Sample Preparation:
-
For aqueous samples, dilute with the mobile phase to bring the concentration within the calibration range.
-
For biological matrices (e.g., plasma, urine), perform a protein precipitation step. Add three volumes of ice-cold acetonitrile to one volume of the sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the polar this compound molecule. An alternative is a C18 column if derivatization is performed.
-
Mobile Phase: A gradient of acetonitrile and water is typically used for HILIC separations. For example, a gradient starting from 95% acetonitrile and decreasing to 50% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound. This should be determined empirically, but a starting point of 210 nm is recommended.
-
Injection Volume: 10 µL.
-
-
Calibration:
-
Prepare a series of this compound standards in the same solvent as the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for this compound analysis by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices. Derivatization may be employed to enhance chromatographic retention and ionization efficiency.
Experimental Protocol: LC-MS/MS for this compound
-
Sample Preparation and Derivatization:
-
Follow the sample preparation steps as described for HPLC-UV.
-
Derivatization with Camphanic Chloride (adapted from urea analysis):
-
To 50 µL of the sample supernatant, add 50 µL of 1 mg/mL camphanic chloride in acetonitrile and 50 µL of triethylamine in acetonitrile.
-
Vortex and incubate at 60 °C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for optimal performance.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the derivatized this compound.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: The specific mass transitions for derivatized this compound need to be determined by infusing a standard solution. For underivatized this compound, the transition would be based on its molecular weight (m/z 86.03). A proposed transition for the parent ion could be m/z 87.0 (M+H)+. Product ions would need to be determined experimentally. For urea, a common transition is 61 -> 44 m/z.[1]
-
Workflow for LC-MS/MS Analysis of this compound
References
Application Notes and Protocols: Cyanourea as a Precursor for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanourea and its related chemical analogues represent a versatile class of precursors in the synthesis of a variety of agrochemicals. The inherent reactivity of the this compound moiety, or its in-situ generation from precursors like cyanamide and isocyanates, allows for its incorporation into diverse heterocyclic and acyclic structures that form the backbone of many commercial herbicides and insecticides. This document provides an overview of the application of this compound and related precursors in the synthesis of key agrochemicals, detailed experimental protocols for biological evaluation, and visualizations of the underlying biochemical pathways. While direct, large-scale industrial synthesis starting from isolated this compound is not extensively documented in publicly available literature, the use of chemically equivalent and related starting materials such as urea, sodium cyanate, and cyanamide in reactions that likely proceed through this compound-like intermediates is common.
Synthesis of Sulfonylurea Herbicides
Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] The synthesis of these compounds often involves the reaction of a sulfonamide with a heterocyclic amine, a process where this compound derivatives or their precursors play a key role in forming the characteristic sulfonylurea bridge. While patents often describe the use of reagents like sodium cyanate or urea, these can be considered precursors or chemical equivalents to a this compound-based synthetic strategy.
A generalized scheme for the synthesis of sulfonylurea herbicides involves the reaction of a sulfonyl isocyanate (which can be generated in situ from a sulfonamide and a phosgene equivalent or from a sulfonyl chloride and a cyanate salt) with a heterocyclic amine.
Generalized Synthetic Pathway for Sulfonylurea Herbicides
Caption: Generalized synthesis of sulfonylurea herbicides.
Quantitative Data on Sulfonylurea Synthesis
| Product | Precursors | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Nicosulfuron | 2-sulfonyl chloride-N,N-dimethylnicotinamide, Sodium cyanate, 2-amino-4,6-dimethoxypyrimidine | Organic Solvent | 10-50°C, 2-10h then ambient temp, 0.5-5h | 92.1 | 95.7 | CN103524493A[2] |
| Sulfonylurea Herbicide | Compound I (a sulfamide ethyl formate), Compound II (an amino pyrimidine) | Toluene | 90°C, reduced pressure | 99.5 | 98.4 | CN101671328B[2] |
Synthesis of Other Agrochemicals
While the synthesis of sulfonylurea herbicides represents a major application, the reactivity of this compound and its analogues extends to other classes of agrochemicals, including insecticides and fungicides. The synthesis of various ureas and thioureas has been explored for their biological activities.
Insecticides
Neonicotinoid insecticides, which act as agonists of insect nicotinic acetylcholine receptors (nAChRs), can be synthesized through multi-step processes where this compound-related precursors can be utilized. For instance, the synthesis of some neonicotinoid analogs involves the reaction of amines with reagents that can form urea or guanidine-like structures.
Fungicides
The development of fungicides from this compound precursors is an area of active research. For example, novel 1-(2-cyanophenyl)-3-heterylureas, structurally similar to known systemic resistance inducers, have been synthesized and shown to be effective against fungal pathogens like Botrytis cinerea.[3] In one study, these compounds were synthesized by the reaction of acylazides with 2-cyanoaniline.[3] Additionally, aldehydes-thiourea derivatives have demonstrated promising antifungal activity against postharvest gray mold disease.[4]
Quantitative Data on Other Agrochemicals
| Compound Class | Target Organism | Bioassay | Key Finding | Reference |
| Aldehydes-thiourea derivatives | Botrytis cinerea | In vitro antifungal assay | Compound 9 showed an EC50 of 0.70 mg/L, superior to boscalid (EC50 = 1.41 mg/L).[4] | [4] |
| 1-(2-cyanophenyl)-3-heterylureas | Botrytis cinerea | In vivo on cucumber and pepper leaves | Compound 2 inhibited disease development by over 90%.[3] | [3] |
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol is adapted from methodologies used to assess the inhibitory activity of sulfonylurea herbicides on their target enzyme, ALS.
Materials:
-
Partially purified ALS enzyme from a suitable plant source (e.g., etiolated corn seedlings).
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM NaCl, 10 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD.
-
Substrate Solution: 100 mM sodium pyruvate in assay buffer.
-
Test Compounds: Dissolved in DMSO to appropriate concentrations.
-
Stopping Solution: 1 M H2SO4.
-
Colorimetric Reagent: 0.5% (w/v) creatine followed by freshly prepared 5% (w/v) α-naphthol in 2.5 M NaOH.
-
96-well microplate and microplate reader.
Procedure:
-
Prepare a reaction mixture in each well of a 96-well microplate containing 40 µL of assay buffer and 10 µL of the test compound solution (or DMSO for control).
-
Add 20 µL of the ALS enzyme solution to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 30 µL of the substrate solution (pyruvate) to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the stopping solution to each well. This also initiates the decarboxylation of acetolactate to acetoin.
-
Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.
-
Add 50 µL of the colorimetric reagent (creatine and α-naphthol solution) to each well.
-
Incubate at 60°C for 15 minutes to allow for color development.
-
Measure the absorbance at 525 nm using a microplate reader.
-
Calculate the percent inhibition for each test compound concentration relative to the control and determine the IC50 value.
Biological Activity Screening Workflow
The following diagram illustrates a typical workflow for the screening of newly synthesized compounds for herbicidal or insecticidal activity.
Caption: Workflow for agrochemical screening.
Signaling and Action Pathways
Sulfonylurea Herbicides: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides target and inhibit the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.
Caption: Mechanism of action of sulfonylurea herbicides.
Neonicotinoid Insecticides: Action on Nicotinic Acetylcholine Receptors (nAChRs)
Neonicotinoid insecticides are agonists of the insect nicotinic acetylcholine receptors (nAChRs). They bind to these receptors in the central nervous system of insects, leading to continuous stimulation of the nerve cells. This overstimulation results in paralysis and eventual death of the insect. Neonicotinoids show higher affinity for insect nAChRs compared to mammalian receptors, providing a degree of selectivity.
References
- 1. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis
Introductory Note: The initial request specified the use of cyanourea as a protecting group. Following an extensive literature search, no established or documented use of this compound for this purpose in chemical synthesis could be identified. It is likely that "this compound" is not a recognized protecting group. Therefore, to provide a valuable and relevant resource for researchers, scientists, and drug development professionals, this document focuses on a class of amine protecting groups that are structurally related to ureas and are of paramount importance in modern organic synthesis: carbamates . The principles, protocols, and data presented herein for carbamate protecting groups are fundamental to the field and widely applicable.
Overview of Carbamate Protecting Groups for Amines
In multistep organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, the protection of amine functional groups is crucial to prevent undesired side reactions. Carbamates are one of the most widely used classes of protecting groups for amines due to their ease of installation, stability under a range of reaction conditions, and selective removal under specific, often mild, conditions.[1][2] The general structure of a carbamate-protected amine involves the formation of an N-C(O)O-R linkage, which significantly attenuates the nucleophilicity and basicity of the nitrogen atom.
This document provides detailed application notes and protocols for three of the most common carbamate protecting groups:
-
Boc (tert-butyloxycarbonyl)
-
Cbz (benzyloxycarbonyl)
-
Fmoc (9-fluorenylmethyloxycarbonyl)
The selection of a particular carbamate protecting group is often dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection conditions that leave other protecting groups in the molecule intact.[1][3]
Boc (tert-butyloxycarbonyl) Protecting Group
The Boc group is a cornerstone of amine protection in organic synthesis, favored for its stability to a wide range of nucleophilic and basic conditions, and its facile removal under acidic conditions.[2][4]
Application Notes: Boc Group
-
Introduction: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4]
-
Stability: It is stable to catalytic hydrogenation, mildly acidic conditions, and a wide array of bases and nucleophiles.[5]
-
Deprotection: The Boc group is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), or by hydrochloric acid (HCl) in an organic solvent.[6] The mechanism proceeds through the formation of a stable tert-butyl cation.
-
Applications: Widely used in solid-phase peptide synthesis (SPPS), solution-phase synthesis of complex molecules, and as a temporary protecting group in medicinal chemistry.[7][8][9] Its acid lability makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[3]
Experimental Protocols: Boc Group
Protocol 1: Protection of an Amine with Boc₂O
-
Dissolve the amine substrate (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF), dioxane, or a mixture of THF and water.
-
Add a base, typically sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (1.5-2.0 equiv).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv) portion-wise or as a solution in the reaction solvent at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, perform an aqueous work-up. Typically, this involves partitioning the mixture between water and an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the N-Boc protected amine by silica gel column chromatography if necessary.
Protocol 2: Deprotection of a Boc-Protected Amine using TFA
-
Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-50% v/v in DCM) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon complete deprotection, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
The resulting amine salt can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) during an extractive work-up.
Quantitative Data: Boc Protection and Deprotection
| Substrate Example | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| L-Alanine | Boc₂O, NaOH, THF/H₂O, RT, 4h | >95 | 4M HCl in Dioxane, RT, 2h | >98 | [2] |
| Aniline | Boc₂O, NaHCO₃, Dioxane/H₂O, RT, 12h | 92 | 20% TFA in DCM, RT, 1h | 95 | [4] |
| Lysine (α, ε) | Boc₂O (2.2 eq), NaHCO₃, H₂O/Dioxane, RT | 90 | TFA/TIPS/H₂O (95:2.5:2.5) | >95 | [9] |
Visualizations: Boc Group Mechanisms and Workflow
Caption: Boc protection of an amine.
Caption: Acid-catalyzed deprotection of a Boc group.
Cbz (benzyloxycarbonyl) Protecting Group
The Cbz (or Z) group is a classic amine protecting group, notable for its removal by catalytic hydrogenolysis, a mild and selective method.[10][11]
Application Notes: Cbz Group
-
Introduction: The Cbz group is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[10]
-
Stability: It is stable to acidic and basic conditions that would cleave Boc and Fmoc groups, respectively.[12]
-
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzyl C-O bond.[10][13] This method is mild and yields toluene and carbon dioxide as byproducts. Alternative methods include transfer hydrogenation or treatment with strong acids like HBr in acetic acid.[10][12]
-
Applications: Its stability to both acid and base makes it a valuable orthogonal protecting group in complex syntheses. It is frequently used in the synthesis of peptides and other natural products.[14]
Experimental Protocols: Cbz Group
Protocol 3: Protection of an Amine with Cbz-Cl
-
Dissolve the amine substrate (1.0 equiv) in a suitable solvent system, such as a 2:1 mixture of THF and water.
-
Add a base, such as sodium bicarbonate (NaHCO₃) (2.0 equiv).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.2-1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-20 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous work-up by diluting with water and extracting with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the N-Cbz protected amine by silica gel column chromatography.[10]
Protocol 4: Deprotection of a Cbz-Protected Amine by Hydrogenolysis
-
Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate.
-
Add a palladium catalyst, typically 5-10% palladium on carbon (Pd/C) (5-10 mol%).
-
Stir the suspension under an atmosphere of hydrogen gas (H₂), either from a balloon or a hydrogenation apparatus, at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.[10]
Quantitative Data: Cbz Protection and Deprotection
| Substrate Example | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| Glycine | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to RT, 12h | 90 | H₂, 10% Pd/C, MeOH, RT, 4h | >95 | [10] |
| Benzylamine | Cbz-Cl, Pyridine, DCM, 0°C, 2h | 95 | H₂, 10% Pd/C, EtOH, RT, 6h | 98 | [11] |
| Imidazole | Cbz-Cl, NaHCO₃, H₂O, RT, 3h | 85 | MeOH, RT, 24h (alcoholysis) | 90 | [14] |
Visualizations: Cbz Group Mechanisms and Workflow
Caption: Cbz protection of an amine.
Caption: Cbz deprotection by catalytic hydrogenolysis.
Fmoc (9-fluorenylmethyloxycarbonyl) Protecting Group
The Fmoc group is a base-labile protecting group that has become the standard for the α-amino group in modern solid-phase peptide synthesis.[15][16]
Application Notes: Fmoc Group
-
Introduction: The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[15][16][17]
-
Stability: It is stable to acidic conditions used to remove Boc and other acid-labile groups, making it orthogonal to them.[15] However, it can be cleaved under some hydrogenolysis conditions, making it only quasi-orthogonal to the Cbz group.[15]
-
Deprotection: The Fmoc group is cleaved under mild, non-hydrolytic basic conditions, most commonly with a solution of piperidine in an aprotic polar solvent like N,N-dimethylformamide (DMF).[15][18] The deprotection proceeds via a β-elimination mechanism. The dibenzofulvene byproduct exhibits a strong UV absorbance, which can be used to monitor the deprotection reaction quantitatively.[]
-
Applications: The Fmoc group is the protecting group of choice for the N-terminus in Fmoc-based SPPS.[16][20] Its mild deprotection conditions allow for the synthesis of long and complex peptides with sensitive side-chain protecting groups.[]
Experimental Protocols: Fmoc Group
Protocol 5: Protection of an Amino Acid with Fmoc-OSu
-
Dissolve the amino acid (1.0 equiv) in a 10% aqueous sodium carbonate (Na₂CO₃) solution or a mixture of dioxane and aqueous NaHCO₃.
-
Add a solution of Fmoc-OSu (1.05 equiv) in dioxane or acetone.
-
Stir the mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and acidify to pH 2 with concentrated HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Recrystallize or purify by column chromatography to obtain the pure Fmoc-amino acid.[21]
Protocol 6: Deprotection of an Fmoc-Protected Amine (SPPS context)
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF (v/v).
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
The deprotected amine on the resin is now ready for the next coupling step.[20]
Quantitative Data: Fmoc Protection and Deprotection
| Substrate Example | Protection Conditions | Yield (%) | Deprotection Conditions | Time | Reference |
| Aniline | Fmoc-Cl, H₂O, 60°C, 1h | 90 | 20% Piperidine in DMF, RT | < 1 min | [21] |
| Glycine | Fmoc-Cl, H₂O/EtOH, 60°C, 30 min | 92 | 20% Piperidine in DMF, RT | < 1 min | [21] |
| Fmoc-Val-OH | 20% Piperidine in DMF | 50% deprotection | 6 seconds | [15] | |
| Fmoc-Val-OH | 50% Morpholine in DMF | 50% deprotection | 1 minute | [15] |
Visualizations: Fmoc Group Mechanisms and General SPPS Workflow
Caption: Fmoc protection of an amine using Fmoc-OSu.
Caption: Base-mediated deprotection of an Fmoc group.
Caption: General workflow for Fmoc-based SPPS.
References
- 1. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Boc Protected Compounds [cn.bzchemicals.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol | Bentham Science [eurekaselect.com]
- 12. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 13. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 18. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. rsc.org [rsc.org]
Troubleshooting & Optimization
How to improve the yield of Cyanourea synthesis
Welcome to the technical support center for cyanourea synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and purity of your this compound synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as N-cyanourea, is an organic compound with the chemical formula C₂H₃N₃O. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a precursor in the development of pharmaceuticals.
Q2: What are the common starting materials for this compound synthesis?
The most common precursors for the synthesis of this compound are urea and cyanamide or its dimer, dicyandiamide. These materials are often favored due to their availability and reactivity.
Q3: What are the main challenges in synthesizing this compound?
The primary challenges in this compound synthesis include controlling side reactions, managing the thermal decomposition of reactants and products, and purification of the final product. Optimizing reaction conditions such as temperature, pH, and reactant ratios is crucial for achieving a high yield of pure this compound.
Q4: How can I monitor the progress of my this compound synthesis reaction?
High-Performance Liquid Chromatography (HPLC) is an effective analytical method for monitoring the reaction. A normal-phase column, such as a Primesep S, with a mobile phase of acetonitrile and water can be used to separate and quantify this compound, unreacted starting materials like urea and dicyandiamide, and potential byproducts.[1] UV detection at 200 nm is suitable for this analysis.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound synthesis experiments.
Issue 1: Low or No Yield of this compound
Potential Causes:
-
Incorrect Reaction Temperature: Urea can decompose at elevated temperatures, leading to the formation of byproducts and reducing the availability of urea for the desired reaction. Temperatures above 130°C can promote the formation of cyanuric acid and other condensation products.[2]
-
Suboptimal pH: The pH of the reaction mixture can significantly influence the reactivity of the starting materials and the stability of the product.
-
Poor Quality of Starting Materials: Impurities in urea, cyanamide, or dicyandiamide can interfere with the reaction.
Solutions:
-
Temperature Control: Maintain the reaction temperature below the melting point of urea (132.7°C) to minimize decomposition. A temperature range of 50°C to 90°C is often recommended for related syntheses involving urea to prevent the formation of byproducts like ammelide and ammeline.[2]
-
pH Adjustment: For the synthesis of the sodium salt of this compound, controlled pH conditions are essential.[3] While a specific optimal pH for the direct synthesis of this compound is not well-documented, it is a critical parameter to investigate and optimize.
-
Use High-Purity Reagents: Ensure that the urea, cyanamide, or dicyandiamide used are of high purity to avoid side reactions.
Issue 2: Presence of Impurities and Byproducts in the Final Product
Potential Causes:
-
Side Reactions: The reaction between urea and dicyandiamide can lead to the formation of several byproducts, including cyanuric acid, ammelide, and ammeline, especially at higher temperatures.
-
Incomplete Reaction: Unreacted starting materials will contaminate the final product if not properly removed.
-
Product Degradation: this compound may be susceptible to hydrolysis or thermal decomposition under certain conditions.
Solutions:
-
Optimize Reaction Conditions: Utilize Design of Experiments (DoE) to systematically vary parameters such as temperature, reaction time, and stoichiometry to identify conditions that maximize the formation of this compound while minimizing byproducts.
-
Purification:
-
Recrystallization: A common method for purifying this compound is recrystallization. For this compound sodium salt, an ethanol-water mixture (e.g., 70:30 v/v) has been suggested for effective purification.[3]
-
Chromatography: For laboratory-scale purification, column chromatography can be employed to separate this compound from impurities.
-
The following DOT script illustrates a logical workflow for troubleshooting common issues in this compound synthesis.
Experimental Protocols
Proposed Synthesis of this compound from Urea and Dicyandiamide
-
Reactant Preparation:
-
In a reaction vessel equipped with a stirrer and a condenser, dissolve a molar excess of urea in a suitable aqueous solvent. A molar ratio of urea to dicyandiamide between 3:1 and 10:1 may be a reasonable starting point.[2]
-
-
Reaction:
-
Add dicyandiamide to the urea solution.
-
Heat the mixture to a temperature between 50°C and 90°C.[2]
-
Stir the reaction mixture for a predetermined time. The reaction progress should be monitored by HPLC.
-
-
Product Isolation and Purification:
-
After the reaction is complete (as determined by HPLC), cool the reaction mixture to induce precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the solid with a cold solvent to remove unreacted starting materials and soluble impurities.
-
Purify the crude this compound by recrystallization, for instance, from an ethanol-water mixture.[3]
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as FTIR, NMR, and mass spectrometry.
-
The following diagram illustrates the potential reaction pathway and the formation of a common byproduct.
Quantitative Data Summary
The available literature does not provide specific quantitative data on the yield of this compound under varying conditions. However, for the related synthesis of cyanuric acid from urea, the following data illustrates the impact of reaction temperature and solvent choice on yield. This information can be a useful reference for optimizing your this compound synthesis.
Table 1: Effect of Solvent and Temperature on Cyanuric Acid Yield from Urea
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Kerosene | 180 | 88.7 |
| 2 | Diesel | 180 | 80.5 |
| 3 | Sulfolane | 180 | 54.8 |
| 4 | Kerosene | 190 | 88.9 |
Data adapted from a study on cyanuric acid synthesis. Conditions: solvent (v)/urea (q) = 2:1.[4][5]
This data suggests that nonpolar solvents and a carefully controlled temperature around 190°C are optimal for the trimerization of urea to cyanuric acid.[4][5] While the synthesis of this compound is a different reaction, these findings highlight the importance of solvent selection and precise temperature control to maximize yield and minimize byproducts.
References
- 1. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]
- 2. US4725684A - Synthesis of urea cyanurate - Google Patents [patents.google.com]
- 3. This compound sodium salt | 76989-89-4 | Benchchem [benchchem.com]
- 4. Liquid-Phase Synthesis of Cyanuric Acid from Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cyanourea Reactions with Primary Amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of substituted guanidines from cyanourea and primary amines.
Troubleshooting Guide
This guide addresses common issues encountered during the reaction of this compound with primary amines, offering systematic approaches to identify and resolve them.
Problem 1: Low or No Product Yield
Low or no yield of the desired guanidine product is a frequent challenge. The following table outlines potential causes and suggested solutions.
| Potential Cause | Diagnostic Check | Suggested Solution |
| Low Reactivity of Amine | Check the pKa of the amine. Aromatic amines are less nucleophilic than aliphatic amines. | Increase reaction temperature. Use a catalyst (e.g., Lewis acid like Sc(OTf)₃). Increase reaction time. |
| Steric Hindrance | Examine the structure of the primary amine. Bulky substituents near the amino group can hinder the reaction. | Increase reaction temperature to overcome steric barriers. Use a less sterically hindered amine if possible for the synthesis. |
| Poor Solubility of Reactants | Observe the reaction mixture. Is the this compound or amine fully dissolved in the chosen solvent? | Select a more suitable solvent. Polar aprotic solvents like DMF or DMSO can be effective. Heat the reaction mixture to improve solubility. |
| Decomposition of Reactants or Product | Analyze the crude reaction mixture by TLC or LC-MS for degradation products. | Lower the reaction temperature. Reduce the reaction time. |
| Presence of Impurities | Ensure the purity of starting materials. Traces of iron in cyanamide have been reported to lower yields.[1] | Use high-purity this compound and amine. Purify starting materials if necessary. |
Troubleshooting Workflow: Low Product Yield
The following diagram illustrates a logical workflow for troubleshooting low product yield in the reaction of this compound with a primary amine.
References
Stability issues and proper storage of Cyanourea reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and proper storage of cyanourea reagents. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Stability and Storage
Q1: What are the optimal storage conditions for solid this compound reagents?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] Protect it from moisture and incompatible substances. For specific temperature recommendations, always refer to the manufacturer's certificate of analysis.
Q2: How should I store solutions of this compound?
A2: Aqueous solutions of this compound are susceptible to hydrolysis, especially at neutral to alkaline pH. For short-term storage, use amber vials to protect from light and store at 2-8°C. For longer-term storage, it is advisable to prepare fresh solutions before use. The stability of this compound in solution is highly dependent on the pH.
Q3: My this compound solution has turned yellow. Is it still usable?
A3: A yellow discoloration can indicate degradation of the this compound reagent. It is recommended to perform a purity check using a validated analytical method, such as HPLC-UV, before proceeding with your experiment. If significant degradation is detected, the solution should be discarded.
Q4: Can I use a this compound solution that has been repeatedly frozen and thawed?
A4: Repeated freeze-thaw cycles can potentially accelerate the degradation of this compound in solution. It is best practice to aliquot your stock solutions into single-use volumes to avoid this. If you must use a previously frozen solution, visually inspect for any precipitation and consider a quick purity assessment if the experiment is critical.
Experimental Issues
Q5: I am seeing unexpected side products in my reaction. Could it be due to this compound degradation?
A5: Yes, degradation of this compound can introduce impurities into your reaction mixture, leading to unexpected side products. The primary degradation pathway for this compound in the presence of water is hydrolysis. The specific degradation products can vary depending on the pH and temperature of the reaction. It is crucial to use high-purity this compound and ensure your reaction conditions are compatible with its stability profile.
Q6: My experimental results are not reproducible. How can I be sure my this compound reagent is not the cause?
A6: Inconsistent experimental outcomes can be a symptom of reagent instability. To ensure the reliability of your this compound reagent, it is recommended to:
-
Always use a fresh batch of reagent for critical experiments.
-
Qualify new lots of this compound by comparing their performance to a previously validated batch.
-
Implement a routine stability testing program for any this compound solutions prepared in-house.
Quantitative Stability Data
The stability of this compound is influenced by several factors, including temperature, pH, and light exposure. The following tables summarize the key considerations for maintaining the integrity of your this compound reagents.
Table 1: General Stability Profile of this compound
| Condition | Stability Concern | Recommendation |
| Temperature | Elevated temperatures can accelerate thermal decomposition. | Store in a cool environment. Refer to the manufacturer's specifications for optimal temperature ranges. |
| pH (in solution) | Susceptible to hydrolysis, with the rate increasing in neutral to alkaline conditions. | For aqueous solutions, maintain a slightly acidic pH if compatible with the experimental design. Prepare fresh solutions as needed. |
| Light | Potential for photodegradation upon exposure to UV light.[2][3][4][5][6] | Store both solid reagent and solutions in amber or opaque containers to protect from light. |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general method for assessing the stability of this compound in solution. Method validation and optimization are required for specific applications.
1. Objective: To quantify the concentration of this compound and detect the presence of degradation products using a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
2. Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer component)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Dilute the stock solution to create calibration standards of known concentrations.
-
Prepare samples of the this compound solution under investigation by diluting them to fall within the calibration range.
5. Forced Degradation Study: To ensure the method is stability-indicating, a forced degradation study should be performed on a sample of this compound. This involves subjecting the sample to stress conditions to intentionally induce degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid this compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.
After exposure, analyze the stressed samples by HPLC-UV. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound reference standard against its concentration.
-
Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.
-
Assess the purity of the sample by observing the presence and relative area of any degradation peaks.
Visualizations
While specific signaling pathways directly involving this compound as a primary signaling molecule are not well-documented in publicly available literature, we can visualize a general experimental workflow for assessing its stability.
Caption: Experimental workflow for assessing the stability of this compound reagents.
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. q1scientific.com [q1scientific.com]
- 5. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 6. ikev.org [ikev.org]
Catalyst selection for enhancing Cyanourea reactivity
Welcome to the technical support center for catalyst selection and troubleshooting in cyanourea-based reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist you in your research.
Disclaimer: While this compound is a valuable synthon, particularly for the synthesis of guanidine derivatives, literature on the specific catalytic enhancement of its reactivity is not as extensive as for related compounds like cyanamides or thioureas. The information provided here is based on established chemical principles and data from analogous guanylation reactions. These recommendations should be considered as a starting point for your experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of enhancing this compound reactivity?
A1: Enhancing the reactivity of this compound is primarily aimed at facilitating the guanylation of amines. This reaction involves the addition of an amine to this compound to form substituted guanidines, which are crucial functional groups in many biologically active molecules and pharmaceuticals.
Q2: What types of catalysts are recommended for activating this compound?
A2: Based on reactions with structurally similar compounds like cyanamides, Lewis acid catalysts are a promising choice. Metal salts such as Zinc Chloride (ZnCl₂), Scandium Triflate (Sc(OTf)₃), and other lanthanide triflates can activate the nitrile group of this compound, making it more susceptible to nucleophilic attack by an amine.[1]
Q3: Are organocatalysts effective for this compound reactions?
A3: While bifunctional thiourea organocatalysts are highly effective for other types of addition reactions, their application specifically for this compound activation is not well-documented. However, their ability to act as hydrogen-bond donors could potentially activate the this compound molecule. This remains an area for exploration.
Q4: What are the main competing side reactions when working with this compound?
A4: A common side reaction is the self-condensation of this compound to form cyanoguanylurea, especially in the presence of certain catalysts like ZnCl₂.[1] Another potential issue is the hydrolysis of this compound under aqueous or acidic conditions, which can lead to the formation of urea and other byproducts. Careful control of reaction conditions is essential to minimize these pathways.
Q5: How does the choice of solvent affect the reaction?
A5: The choice of solvent is critical. Aprotic solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred to avoid unwanted reactions with the solvent. The solubility of this compound, the amine substrate, and the catalyst system must also be considered.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic reaction of this compound with amines.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient Catalyst Activity: The chosen catalyst may not be effective for your specific substrate. 2. Low Reaction Temperature: The activation energy barrier is not being overcome. 3. Poor Reagent Quality: Degradation of this compound, amine, or catalyst. 4. Catalyst Poisoning: Trace impurities (e.g., water) may be deactivating the catalyst. | 1. Screen Catalysts: Test a range of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Yb(OTf)₃). 2. Increase Temperature: Incrementally increase the reaction temperature (e.g., from room temperature to 50°C, then to 80°C). 3. Verify Reagent Purity: Use freshly opened or purified reagents. Ensure this compound is dry. 4. Use Anhydrous Conditions: Dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of Side Products (e.g., Cyanoguanylurea) | 1. High Concentration of this compound: Favors self-condensation. 2. Slow Addition of Amine: Allows this compound to react with itself before the amine is available. 3. Inappropriate Catalyst: The catalyst may be promoting dimerization. | 1. Use Excess Amine: Use a stoichiometric excess of the amine substrate (e.g., 1.5 to 2 equivalents). 2. Reverse Addition: Add a solution of this compound slowly to a solution of the amine and catalyst. 3. Change Catalyst: Switch to a different Lewis acid or consider a different catalyst class. |
| Product Isolation Difficulties | 1. Product is Highly Polar/Water-Soluble: Difficult to extract from aqueous workups. 2. Formation of Salt with Catalyst: The guanidine product may form a stable salt with the Lewis acidic catalyst. | 1. Avoid Aqueous Workup: If possible, purify directly by chromatography or precipitation. 2. Use a Quenching Step: Add a mild base (e.g., saturated NaHCO₃ solution) or a chelating agent (e.g., EDTA) during workup to break up the product-catalyst complex before extraction. |
Below is a troubleshooting workflow to help diagnose and resolve common experimental issues.
Caption: Troubleshooting workflow for this compound reactions.
Data Presentation: Catalyst Performance in Analogous Reactions
The following tables summarize data from the literature for the synthesis of guanidines from cyanamide, a close structural analog of this compound. This data can serve as a guide for selecting initial reaction conditions.
Table 1: Lewis Acid Catalyzed Guanylation of Amines with Cyanamide
| Catalyst (mol%) | Amine Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ (10) | Various aliphatic & aromatic amines | Water | RT | 1-24 | 75-98 | Synlett 2014, 25, 1302-1306[1] |
| Yb(OTf)₃ (5) | Various amines | Toluene | 80 | 12 | 80-95 | J. Org. Chem. 2007, 72, 6763-6767[1] |
| ZnEt₂ (10) | Various aromatic amines | Toluene | RT | 2 | >90 | Ijms 2023, 24, 13820[2] |
| CuCl₂·2H₂O (10) | Arylboronic acids & amines | DMF | 80 | 12 | 60-85 | Org. Lett. 2013, 15, 6124-6127[1] |
Note: The reaction with CuCl₂ is a three-component reaction, which differs from the direct addition of an amine.
Experimental Protocols
Representative Protocol: ZnCl₂-Catalyzed Guanylation of Benzylamine with this compound
This protocol is a representative starting point and may require optimization for different substrates.
Materials:
-
This compound (1.0 mmol, 85.07 mg)
-
Benzylamine (1.2 mmol, 128.6 mg, 131 µL)
-
Anhydrous Zinc Chloride (ZnCl₂) (10 mol%, 0.1 mmol, 13.6 mg)
-
Anhydrous Acetonitrile (MeCN) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Add anhydrous ZnCl₂ to an oven-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert gas.
-
Reagent Addition: Add anhydrous acetonitrile (3 mL) to the flask via syringe. Stir until the ZnCl₂ is dissolved. Add benzylamine via syringe.
-
This compound Addition: In a separate vial, dissolve this compound in anhydrous acetonitrile (2 mL). Add this solution dropwise to the stirring reaction mixture over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature (or heat to a desired temperature, e.g., 50°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted guanidine.
Below is a diagram illustrating the general experimental workflow.
Caption: General workflow for catalytic guanylation.
Proposed Catalytic Pathway
The following diagram illustrates a plausible mechanism for the Lewis acid-catalyzed addition of an amine to this compound.
Caption: Proposed Lewis acid catalytic cycle.
References
Characterization of unexpected byproducts in Cyanourea synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyanourea.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, focusing on the identification and characterization of unexpected byproducts.
Problem 1: Low yield of this compound and presence of a significant amount of a white, crystalline byproduct.
Possible Cause: Formation of dicyandiamide, the dimer of the cyanamide starting material. This is often favored by basic reaction conditions and elevated temperatures.
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
pH Control: Maintain a neutral or slightly acidic pH to minimize the dimerization of cyanamide.
-
Temperature Control: Carry out the reaction at a lower temperature to disfavor the formation of dicyandiamide.
-
-
Byproduct Characterization:
-
HPLC Analysis: A significant peak with a different retention time from this compound may indicate the presence of dicyandiamide.
-
LC-MS Analysis: Confirm the identity of the byproduct by comparing its mass spectrum with that of a dicyandiamide standard. The molecular weight of dicyandiamide is 84.08 g/mol .[1]
-
FTIR Spectroscopy: Dicyandiamide exhibits characteristic peaks for N-H, C≡N, and C-N stretching.
-
Problem 2: Presence of an unexpected byproduct with a molecular weight corresponding to urea.
Possible Cause: Hydrolysis of the cyanamide starting material to urea, which can be accelerated by acidic or basic conditions and heat.
Troubleshooting Steps:
-
Control of Reaction pH and Temperature: Similar to the prevention of dicyandiamide formation, careful control of pH and temperature can minimize the hydrolysis of cyanamide.
-
Byproduct Identification:
-
HPLC Analysis: Urea can be separated from this compound and dicyandiamide using a suitable HPLC method.[2]
-
LC-MS Analysis: The presence of a compound with the molecular weight of urea (60.06 g/mol ) can be confirmed.
-
FTIR Spectroscopy: Compare the IR spectrum of the reaction mixture with a reference spectrum of urea.
-
Problem 3: Formation of a complex mixture of byproducts, especially at high reaction temperatures.
Possible Cause: At elevated temperatures, cyanamide and its derivatives can undergo further reactions to form more complex products, such as melamine (a trimer of cyanamide).[3][4]
Troubleshooting Steps:
-
Reaction Temperature: Strictly control the reaction temperature and avoid excessive heating.
-
In-process Monitoring: Utilize techniques like in-situ FTIR to monitor the reaction progress and detect the formation of byproducts in real-time.
-
Advanced Analytical Characterization: Employ LC-MS/MS for the identification of unknown components in the complex mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in this compound synthesis?
A1: The most frequently encountered byproducts are dicyandiamide (from the dimerization of cyanamide) and urea (from the hydrolysis of cyanamide). Under more forcing conditions, the formation of melamine is also possible.[2][3][4]
Q2: How can I differentiate between this compound, dicyandiamide, and urea using analytical techniques?
A2: A combination of HPLC, LC-MS, and FTIR is effective for differentiation. The table below summarizes the key distinguishing features.
| Compound | Molecular Weight ( g/mol ) | HPLC Elution Profile | Key FTIR Peaks (cm⁻¹) |
| This compound | 85.07[5] | Typically elutes between urea and dicyandiamide. | C≡N stretch (~2200-2260), C=O stretch (~1650-1700), N-H stretch (~3200-3400) |
| Dicyandiamide | 84.08[1] | Generally has a longer retention time than urea and this compound on reverse-phase columns. | C≡N stretch (~2150-2200), N-H bend (~1640), C-N stretch |
| Urea | 60.06 | Usually elutes earliest among the three on reverse-phase columns.[2] | C=O stretch (~1680), N-H stretch (~3350, ~3450), N-H bend (~1620) |
Q3: Are there established HPLC methods for the analysis of this compound and its byproducts?
A3: Yes, several HPLC methods have been developed. A common approach involves using a reversed-phase C18 or a normal-phase Primesep S column with a mobile phase of acetonitrile and water. UV detection is typically performed at around 200-215 nm.[2][6]
Q4: What is a general procedure for preparing a sample from a this compound synthesis reaction for LC-MS analysis?
A4: A general sample preparation workflow is as follows:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
The filtered sample is then ready for injection into the LC-MS system.
Experimental Protocols
Protocol 1: HPLC-UV Method for the Analysis of this compound, Dicyandiamide, and Urea
-
Column: Primesep S normal-phase column (150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. The exact ratio may need to be optimized based on the specific instrument and column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV detector set at 200 nm.[2]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare individual standard solutions of this compound, dicyandiamide, and urea in the mobile phase to determine their respective retention times.
Protocol 2: General LC-MS Method for Impurity Profiling
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute all compounds, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min.
-
MS Detector: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Ionization Mode: Both positive and negative ion modes should be screened to ensure the detection of all potential byproducts.
-
Data Analysis: The mass-to-charge ratio (m/z) of the detected peaks can be used to propose molecular formulas for the unknown impurities.
Protocol 3: FTIR Analysis of Solid Samples
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid sample.
-
Instrument: A standard FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Data Interpretation: Identify characteristic functional group absorptions and compare the spectrum with reference spectra of known compounds.
Visualizations
References
- 1. Dicyandiamide | C2H4N4 | CID 10005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]
- 3. Melamine | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, monosodium salt | C2H3N3O | CID 75161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of Cyanourea and Thiourea for Researchers and Drug Development Professionals
An objective guide to the chemical reactivity of cyanourea and thiourea, supported by available data and reaction principles, to inform their application in chemical synthesis and drug design.
In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules and the modulation of biological activity. This compound and its thio-analogue, thiourea, are two such synthons that, while structurally similar, exhibit distinct reactivity profiles that dictate their utility. This guide provides a comparative analysis of the reactivity of this compound and thiourea, offering insights for researchers, scientists, and drug development professionals.
At a Glance: Key Physicochemical and Reactivity Differences
The primary distinction between this compound and thiourea lies in the replacement of an oxygen atom in urea with a sulfur atom in thiourea. This substitution has profound effects on the electronic properties and, consequently, the reactivity of the molecule. The table below summarizes the key differences.
| Property | This compound | Thiourea | Reference |
| Structure | H₂N-C(=O)-NH-CN | H₂N-C(=S)-NH₂ | [1] |
| Key Functional Group | Ureide with a cyano substituent | Thiocarbonyl | [2] |
| Polarity of C=X bond | C=O bond is highly polar | C=S bond is less polar, more polarizable | |
| Nucleophilicity | Moderately nucleophilic at the terminal nitrogen of the ureide. | Highly nucleophilic at the sulfur atom. | [3] |
| Basicity | Weakly basic. | More basic than this compound, protonation can occur at sulfur. | |
| Tautomerism | Exists primarily in the keto form. | Exhibits thione-thiol tautomerism, with the thione form predominating in aqueous solutions. | |
| Thermal Stability | Decomposes upon heating. | Decomposes upon heating to produce various gaseous products including NH₃, H₂S, and CS₂. | [4][5] |
Nucleophilic Reactivity: A Tale of Two Atoms
The most significant difference in the reactivity of this compound and thiourea lies in their nucleophilic character.
Thiourea is a potent nucleophile, with the sulfur atom being the primary site of attack. The high polarizability of the sulfur atom and the presence of lone pairs of electrons make it highly reactive towards electrophiles. This property is extensively utilized in organic synthesis.
This compound , in contrast, is a weaker nucleophile. The electron-withdrawing nature of the cyano group reduces the electron density on the adjacent nitrogen atom, diminishing its nucleophilicity compared to the sulfur in thiourea. The primary nucleophilic site in this compound is the terminal nitrogen of the ureide moiety.
Experimental Workflow: Comparing Nucleophilic Substitution Reactions
To illustrate the difference in nucleophilicity, a hypothetical experimental workflow for an S-alkylation of thiourea and an N-alkylation of this compound is presented below.
Basicity and Tautomerism
Thiourea is more basic than this compound and can be protonated, typically at the sulfur atom. It exists in a tautomeric equilibrium between the thione and thiol forms, although the thione form is the major species in solution.
This compound is a weaker base due to the electron-withdrawing cyano group. It predominantly exists in the keto tautomeric form.
Application in the Synthesis of Heterocycles
Both this compound and thiourea are valuable precursors for the synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry.[6][7]
Thiourea is widely used in the synthesis of thiazoles, pyrimidines, and other sulfur-containing heterocycles. The reactive sulfur atom readily participates in cyclization reactions with various electrophiles.
This compound's application in heterocycle synthesis is less common but has been reported. For instance, it can react with compounds containing adjacent cyano and chloro functions to construct fused ring systems.[8]
Bioisosterism in Drug Design
A noteworthy aspect of the relationship between this compound and thiourea is their role as bioisosteres. In the development of the H₂-receptor antagonist cimetidine, the cyanoguanidine group (structurally related to this compound) was found to be a successful bioisosteric replacement for the thiourea moiety present in the earlier antagonist, metiamide.[1] This substitution maintained the desired pharmacological activity while reducing toxicity associated with the thiourea group. This highlights that while their chemical reactivity differs, their physicochemical properties can be similar enough to elicit comparable biological responses.
Experimental Protocols
While direct comparative quantitative studies are scarce, the following general protocols outline the conditions typically employed for reactions involving thiourea and can be adapted for comparative studies with this compound.
General Protocol for S-Alkylation of Thiourea
-
Materials: Thiourea, alkyl halide, ethanol (solvent), sodium hydroxide (optional).
-
Procedure:
-
Dissolve thiourea in ethanol in a round-bottom flask.
-
Add the alkyl halide to the solution.
-
If the alkyl halide is not very reactive, a stoichiometric amount of a base like sodium hydroxide can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the isothiouronium salt can be isolated by precipitation or evaporation of the solvent.
-
For conversion to a thiol, the isolated isothiouronium salt is subjected to hydrolysis, typically by heating with an aqueous base.
-
General Protocol for Synthesis of Thiazoles from Thiourea
-
Materials: Thiourea, α-haloketone, ethanol (solvent).
-
Procedure:
-
Dissolve the α-haloketone in ethanol.
-
Add an equimolar amount of thiourea to the solution.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Conclusion
References
- 1. Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annexechem.com [annexechem.com]
- 3. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of heterocycles with several heteroatoms [quimicaorganica.org]
- 8. researchgate.net [researchgate.net]
Cyanoguanidine: A Superior Bioisostere to Traditional Urea Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of medicinal chemistry, the urea moiety has long been a cornerstone in the design of therapeutic agents due to its ability to form critical hydrogen bond interactions with biological targets. However, the exploration of bioisosteric replacements has led to the emergence of the cyanoguanidine group as a compelling alternative, offering distinct advantages over traditional urea derivatives in terms of physicochemical properties, pharmacokinetic profiles, and biological activity. This guide provides an objective comparison, supported by experimental data and detailed protocols, to inform the strategic selection of these important pharmacophores in drug development.
Unveiling the Advantages: A Head-to-Head Comparison
The substitution of a urea or thiourea group with a cyanoguanidine moiety can significantly impact a molecule's properties. The introduction of the electron-withdrawing nitrile group modulates the basicity of the guanidine core, leading to a more favorable ionization profile at physiological pH.[1][2] This seemingly subtle change can have a cascade of positive effects on a drug candidate's developability.
Physicochemical and Pharmacokinetic Properties: A Quantitative Look
The improved physicochemical characteristics of cyanoguanidine derivatives often translate to enhanced pharmacokinetic properties. A notable example is the development of the H2 receptor antagonist, cimetidine, where the replacement of a thiourea with a cyanoguanidine group led to a potent and successful drug.[1] This bioisosteric switch can lead to improved solubility, permeability, and metabolic stability.[1][2]
| Property | Traditional Urea Derivatives | Cyanoguanidine Derivatives | Rationale for Advantage |
| pKa | Generally neutral or weakly basic | Less basic than corresponding guanidines | The electron-withdrawing cyano group reduces the basicity of the guanidine, leading to a more neutral molecule at physiological pH, which can improve cell permeability.[1] |
| LogP (Lipophilicity) | Variable, can be high | Generally lower clogP values | The introduction of the polar nitrile group can increase hydrophilicity, potentially improving aqueous solubility.[1] |
| Permeability (e.g., Caco-2) | Can be limited by high lipophilicity or poor solubility | Often show improved permeability | A balanced hydrophilic-lipophilic profile can enhance passive diffusion across cell membranes.[3] |
| Metabolic Stability | Susceptible to hydrolysis | Generally robust and not readily metabolized | The cyanoguanidine moiety is metabolically stable and often passes through the body unchanged.[2] |
Enhanced Biological Activity: Targeting Kinases and Receptors
The unique electronic and structural features of the cyanoguanidine group can also lead to enhanced biological activity. This has been particularly evident in the development of kinase inhibitors and receptor modulators. The cyanoguanidine moiety can participate in different hydrogen bonding patterns and may offer a better fit into certain binding pockets compared to the traditional urea group.
| Target Class | Traditional Urea Derivatives | Cyanoguanidine Derivatives | Example / Finding |
| Kinase Inhibition | Potent inhibitors (e.g., Sorafenib) | Potent inhibitors with distinct SAR | Pyridyl cyanoguanidines have shown potent antitumor activity, with CHS 828 being a lead candidate.[4] |
| Receptor Binding | Established modulators | Can act as bioisosteres with improved properties | In opioid receptor ligands, thiourea and N-cyanoguanidine groups acted as bioisosteres.[5] |
| Ion Channel Modulation | Can facilitate activity | The cyanoguanidine moiety in pinacidil contributes to its antihypertensive activity by activating KATP channels.[1] |
Experimental Protocols: A Guide to Comparative Evaluation
To aid researchers in the comparative assessment of cyanourea and traditional urea derivatives, detailed protocols for key in vitro assays are provided below.
Caco-2 Permeability Assay
This assay is crucial for predicting the intestinal absorption of drug candidates.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value above a predetermined threshold indicates a confluent and intact monolayer.
-
Compound Preparation: The test compound (e.g., urea derivative or cyanoguanidine derivative) is dissolved in a suitable vehicle (e.g., DMSO) and then diluted in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral - A-B):
-
The culture medium from the apical (donor) and basolateral (receiver) compartments of the Transwell™ inserts is replaced with pre-warmed transport buffer.
-
The transport buffer in the apical compartment is replaced with the buffer containing the test compound.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the basolateral compartment and replaced with fresh transport buffer.
-
A sample is also taken from the apical compartment at the beginning and end of the experiment to determine the initial and final concentrations.
-
-
Permeability Measurement (Basolateral to Apical - B-A) for Efflux Ratio:
-
The procedure is similar to the A-B measurement, but the compound is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment. This is important to determine if the compound is a substrate for efflux transporters.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor compartment.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is subject to active efflux.
-
Kinase Inhibition Assay (Generic Protocol)
This assay is fundamental for determining the potency of inhibitors against a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant active kinase enzyme.
-
Kinase substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (containing MgCl2, DTT, etc.).
-
Test compounds (dissolved in DMSO).
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody).
-
Microplate (e.g., 384-well).
-
-
Assay Procedure:
-
A dilution series of the test compound is prepared in DMSO and then further diluted in the kinase assay buffer.
-
The kinase, substrate, and test compound (or vehicle control) are added to the wells of the microplate and pre-incubated for a short period (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution or the detection reagent.
-
-
Signal Detection: The signal (e.g., luminescence, fluorescence, or absorbance) is measured using a plate reader. The signal is proportional to the amount of product formed (e.g., ADP or phosphorylated substrate).
-
Data Analysis:
-
The percentage of kinase activity for each compound concentration is calculated relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Synthesis of Cyanoguanidine Derivatives
A common method for the synthesis of N,N'-disubstituted cyanoguanidines involves a multi-step process starting from an amine and an isothiocyanate.
General Protocol for the Synthesis of an N-Alkyl-N'-aryl-N''-cyanoguanidine:
-
Step 1: Formation of the Thiourea Intermediate:
-
To a solution of an appropriate amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add the corresponding isothiocyanate (1.0 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting thiourea is often used in the next step without further purification.
-
-
Step 2: S-Methylation of the Thiourea:
-
Dissolve the thiourea from the previous step in a suitable solvent (e.g., acetone or methanol).
-
Add a methylating agent, such as methyl iodide (1.1 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
The formation of the S-methylisothiouronium salt can be observed as a precipitate.
-
-
Step 3: Reaction with Cyanamide to form the Cyanoguanidine:
-
To the suspension of the S-methylisothiouronium salt, add a solution of cyanamide (1.2 eq) in a suitable solvent.
-
The reaction mixture is then heated to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, the product can be isolated by filtration if it precipitates, or by extraction after removing the solvent.
-
Purification is typically achieved by recrystallization or column chromatography.
-
Visualizing the Concepts: Diagrams
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: A conceptual workflow comparing the development paths for a traditional urea derivative and a cyanoguanidine bioisostere.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Quantification of Cyanourea (Dicyandiamide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of cyanourea, also known as dicyandiamide (DCD). This compound is a nitrogen-rich compound used in agriculture as a nitrification inhibitor and has been a subject of interest in food safety and environmental monitoring. This document details the experimental protocols and performance characteristics of the most common analytical techniques, offering a valuable resource for selecting the appropriate method for specific research and development needs.
Comparison of Analytical Methods
The quantification of this compound is predominantly achieved through chromatographic and electrochemical techniques. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely employed methods. Electrochemical sensors have also emerged as a promising alternative. The following tables summarize the key performance parameters of these methods based on published experimental data.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers a robust and cost-effective method for this compound quantification. Its performance is highly dependent on the sample matrix and the chromatographic conditions employed.
| Parameter | Milk Powder Analysis | Stream Water Analysis | Fertilizer Analysis |
| Column | Dionex IonPac ICE-AS1 | ZIC®-HILIC (50mm × 2.1mm, 3.5µm) | C18 Reversed-Phase |
| Mobile Phase | Isocratic | Acetonitrile/Methanol Mixture | Not specified |
| Detection Wavelength | Not specified | Not specified | 220 nm[1] |
| Linearity Range | 0.05 to 50 µg/mL[2] | Not specified | Not specified |
| Limit of Detection (LOD) | Not specified | 5.0 ng/mL[3] | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified |
| Recovery | 92%[2] | 84.6% to 96.8%[3] | Not specified |
| Precision (RSD) | 1.01% (peak area)[2] | < 6.1%[3] | Not specified |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for trace-level detection of this compound in complex matrices like food products.
| Parameter | Milk & Protein-Rich Food Analysis |
| Column | Phenomenex Luna HILIC (100 x 2 mm, 3µm)[4] |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid and 10 mM ammonium formate[5] |
| Ionization Mode | Not specified |
| Limit of Quantification (LOQ) | Low µg/kg range[4] |
| Recovery | Not specified |
| Precision (RSD) | Not specified |
Electrochemical Methods
Electrochemical sensors offer a rapid and portable alternative for this compound detection, with the potential for on-site analysis.
| Parameter | Electrochemical Sensor |
| Electrode | Poly(dicyandiamide) modified screen-printed carbon electrode (SPCE)[6] |
| Technique | Not specified |
| Linear Range | 20 to 170 µM |
| Limit of Detection (LOD) | 3 µM |
| Recovery | 94.8–103.7% in dairy and water samples |
| Precision (RSD) | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods from the scientific literature.
HPLC-UV Method for Dicyandiamide in Milk Powder
This protocol is adapted from a method utilizing a Dionex IonPac ICE-AS1 column for the analysis of dicyandiamide in milk powder.[2]
1. Sample Preparation:
-
Weigh 1.0 g of milk powder into a 10 mL centrifuge tube.
-
Add 2.0 mL of deionized water and vortex for 2 minutes.
-
Add 8.0 mL of acetonitrile and vortex for an additional 20 minutes.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm filter prior to HPLC analysis.
2. HPLC-UV Analysis:
-
Column: Dionex IonPac ICE-AS1.
-
Mobile Phase: An appropriate aqueous/organic mobile phase (specifics not detailed in the source).
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Detection: UV detector at a specified wavelength.
-
Quantification: Use an external standard calibration curve prepared with dicyandiamide standards of known concentrations (e.g., 0.05, 0.5, 1.0, 5.0, 10, and 50 µg/mL).
LC-MS/MS Method for Dicyandiamide in Milk and Protein-Rich Foods
This protocol is based on a method for the sensitive detection of dicyandiamide in various food matrices.[4][5]
1. Sample Preparation:
-
To 1 g of a homogenized sample, add 10 mL of acetonitrile containing 2% formic acid.
-
Mix thoroughly and sonicate for 10 minutes.
-
Centrifuge the sample for 10 minutes.
-
Dilute an aliquot of the supernatant 200-fold with the initial mobile phase.
2. LC-MS/MS Analysis:
-
Column: Phenomenex Luna HILIC (100 x 2 mm, 3µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid and 10 mM ammonium formate.[5]
-
Flow Rate: 0.2 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Mass Spectrometry: A tandem mass spectrometer set to monitor specific precursor-to-product ion transitions for dicyandiamide.
-
Quantification: Use a calibration curve generated from spiked matrix samples.
Electrochemical Detection of Dicyandiamide
This protocol describes the fabrication and use of a modified screen-printed carbon electrode for dicyandiamide detection.[6]
1. Electrode Preparation:
-
Clean a disposable screen-printed carbon electrode (SPCE) by cyclic voltammetry in a 0.1 M phosphate buffer solution.
-
Pre-anodize the SPCE at 2.0 V for 5 minutes in the same buffer.
-
Polymerize dicyandiamide onto the SPCE by potential cycling in a solution of 0.7 M HCl and 20 mM dicyandiamide.[6]
2. Electrochemical Measurement:
-
Immerse the modified electrode in the sample solution.
-
Perform electrochemical measurements using an appropriate technique (e.g., differential pulse voltammetry).
-
Correlate the electrochemical response to the concentration of dicyandiamide using a calibration curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC-UV analysis of this compound in milk powder.
References
- 1. intertekinform.com [intertekinform.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analysis of trace dicyandiamide in stream water using solid phase extraction and liquid chromatography UV spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Comparative study of Cyanourea and dicyandiamide in synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the synthetic applications of Cyanourea and Dicyandiamide, with a focus on their comparative performance in the formation of guanidines and heterocyclic compounds.
This guide provides an objective comparison of this compound and dicyandiamide as reagents in organic synthesis. While both molecules serve as precursors for nitrogen-containing compounds, their reactivity, applications, and synthetic accessibility differ. Dicyandiamide is a widely used and commercially available reagent, particularly for the synthesis of guanidines and triazines. Information on this compound, however, is less prevalent in the scientific literature, suggesting it is a less common or more specialized reagent. This guide summarizes the available experimental data to facilitate an informed choice of reagent for specific synthetic transformations.
I. Overview and Physicochemical Properties
Dicyandiamide (DCDA), also known as 2-cyanoguanidine, is the dimer of cyanamide and is a white crystalline solid.[1][2] It is a versatile and stable reagent used in the synthesis of a variety of compounds, including guanidines, biguanides, and melamine.[1][2] this compound (N-cyanourea) is the cyanated derivative of urea. Its ammonium salt has been characterized, revealing the connectivity of the molecule as N≡C-N-C(=O)NH₂.
| Property | This compound | Dicyandiamide |
| Chemical Formula | C₂H₃N₃O | C₂H₄N₄ |
| Molar Mass | 85.07 g/mol | 84.08 g/mol |
| Appearance | - | White crystalline solid[1] |
| CAS Number | 2208-89-1 | 461-58-5 |
II. Synthesis of this compound and Dicyandiamide
Dicyandiamide is commercially available and typically produced by the dimerization of cyanamide in an alkaline solution.[1] The process involves the treatment of calcium cyanamide with water and carbon dioxide to generate cyanamide, which then dimerizes.[3]
A detailed one-step synthesis method involves introducing ground lime nitrogen, water, and carbon dioxide into a reactor and carrying out a polymerization reaction at 70-80°C and a pH of 10-11.[3] The resulting dicyandiamide is then isolated by filtration, crystallization, and drying.[3]
Information regarding the laboratory synthesis of this compound is limited. The formation of its ammonium salt has been described via an acid-base reaction from the parent acid. A tentative mechanism for the formation of cyanoguanylurea from ammonium cyanoureate in the presence of ZnCl₂ has also been proposed.[4]
III. Comparative Performance in Synthesis
A. Synthesis of Guanidine Derivatives
Both this compound and dicyandiamide can theoretically act as electrophilic partners in the synthesis of guanidines via reaction with amines.
Dicyandiamide is a well-established reagent for this transformation. The reaction of dicyandiamide with amines, such as aniline, leads to the formation of the corresponding biguanide derivatives. The kinetics of the reaction between aniline and dicyandiamide have been studied, revealing it to be a second-order reaction that is highly influenced by acidity, with an optimal pH of 2.6.[5] This suggests that the protonated form of the cyano group in dicyandiamide is the reactive species.[5]
A patented process describes the reaction of equimolecular proportions of aniline and dicyandiamide under anhydrous conditions at atmospheric pressure, catalyzed by zinc chloride at approximately 185°C.[6] This process liberates a substantial amount of ammonia (0.1 to 0.5 mol per mol of dicyandiamide).[6]
| Substrate 1 | Substrate 2 | Catalyst/Conditions | Product | Yield | Reference |
| Dicyandiamide | Aniline | Zinc Chloride, ~185°C, atmospheric pressure | Phenylbiguanide derivative | Nearly quantitative (over cycles) | [6] |
| Dicyandiamide | Aniline | pH 2.6 | Phenylbiguanide | - (Kinetics Study) | [5] |
B. Synthesis of Heterocyclic Compounds
Dicyandiamide is a key building block for the synthesis of nitrogen-containing heterocycles, most notably 1,3,5-triazines. The reaction of dicyandiamide with nitriles provides a green and efficient route to 2,4-diamino-1,3,5-triazines, particularly under microwave irradiation which significantly reduces reaction times.[7]
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| Dicyandiamide | Benzonitrile | Microwave, 15 min | 2,4-Diamino-6-phenyl-1,3,5-triazine | 85% | [7] |
| Dicyandiamide | Acetonitrile | Microwave, 10 min | 2,4-Diamino-6-methyl-1,3,5-triazine | 75% | [7] |
| Dicyandiamide | 4-Cyanopyridine | Microwave, 10 min | 2,4-Diamino-6-(4-pyridyl)-1,3,5-triazine | 91% | [7] |
The synthesis of pyrimidines from This compound has been explored conceptually, but specific experimental data is lacking in the available literature. Therefore, a direct comparison of its efficacy against dicyandiamide in heterocyclic synthesis cannot be made at this time.
IV. Experimental Protocols
Synthesis of Phenylbiguanide Derivative from Dicyandiamide and Aniline
Materials:
-
Aniline (165 parts by weight)
-
Dicyandiamide (149 parts by weight)
-
Zinc chloride (3 parts by weight)
Procedure:
-
A mixture of aniline, dicyandiamide, and zinc chloride is heated in a suitable reaction vessel equipped with an agitator and a reflux condenser.[6]
-
The mixture is heated until the temperature reaches approximately 185°C.[6]
-
Ammonia is evolved during the reaction, equivalent to about 0.3 mol per mol of dicyandiamide.[6]
-
After the reaction is complete, the unreacted aniline is removed by steam distillation.[6]
-
The solid reaction product is then filtered, washed with water, dried, and pulverized to yield the final product.[6]
Green Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine from Dicyandiamide
Materials:
-
Dicyandiamide
-
Benzonitrile
Procedure:
-
A mixture of dicyandiamide and benzonitrile is subjected to microwave irradiation for 15 minutes.[7]
-
The reaction mixture is then purified to yield the 2,4-diamino-6-phenyl-1,3,5-triazine product.[7]
V. Logical Relationships and Workflows
The following diagrams illustrate the synthetic pathways discussed in this guide.
VI. Conclusion
Dicyandiamide is a well-established, versatile, and economically important reagent for the synthesis of guanidine derivatives and nitrogen-containing heterocycles like triazines. Detailed experimental procedures and kinetic data are available, supporting its widespread use in both industrial and academic research.
In contrast, this compound is a less documented compound. While its structure suggests potential as a synthon for similar transformations, a lack of available experimental protocols and comparative data hinders a thorough evaluation of its performance relative to dicyandiamide. Further research into the synthesis and reactivity of this compound is necessary to determine its viability as a practical alternative or complementary reagent to dicyandiamide in organic synthesis. For researchers and professionals in drug development, dicyandiamide currently represents the more reliable and well-characterized choice for the applications discussed in this guide.
References
- 1. 2-Cyanoguanidine - Wikipedia [en.wikipedia.org]
- 2. Dicyandiamide - Hebei KuiSheng Trading Co., LTD [kuisbiochemical.com]
- 3. CN105294509A - System and method for synthesizing dicyandiamide by one-step process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US2482710A - Process of reacting dicyandiamide and aniline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Hydroxyurea: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of hydroxyurea's performance against other therapeutic alternatives. Supported by experimental data, this document details the methodologies of key experiments and visualizes complex biological pathways to aid in the cross-validation of experimental results.
Hydroxyurea is a well-established antineoplastic and myelosuppressive agent utilized in the treatment of various hematological disorders, including sickle cell anemia and polycythemia vera. Its primary mechanism of action involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This guide delves into the quantitative data supporting its efficacy, compares it with alternative treatments, and provides detailed experimental protocols for validation.
Comparative Efficacy of Hydroxyurea and Alternatives in Polycythemia Vera
Clinical trials have provided valuable data for comparing the efficacy of hydroxyurea with other treatments for polycythemia vera, such as interferon-α (IFN-α) and the JAK1/2 inhibitor ruxolitinib.
| Treatment Arm | Primary Endpoint | Complete Response (CR) Rate | Key Findings | Reference |
| Hydroxyurea vs. Pegylated Interferon-α (PEG-IFN-α) | Complete Response (CR) at 12 months | HU: 37%, PEG: 35% (p=0.80) | No significant difference in CR at 12 months. With longer treatment, PEG was more effective in normalizing blood counts and reducing JAK2V617F allele burden. | [1][2][3] |
| Hydroxyurea vs. Ruxolitinib (RESPONSE Trial) | Hematocrit control and ≥35% spleen volume reduction at 32 weeks | Ruxolitinib: 21%, Standard Therapy (majority HU): 1% | Ruxolitinib was superior in achieving the composite primary endpoint. | [4] |
| Hydroxyurea vs. Ruxolitinib (RELIEF Trial) | ≥50% reduction in a defined symptom cluster at 16 weeks | Ruxolitinib: 43.4%, Hydroxyurea: 29.6% (p=0.139) | While not statistically significant, positive trends favored ruxolitinib for symptom improvement. | [5] |
| Hydroxyurea vs. Best Available Therapy (BAT) (MAJIC-PV Trial) | Complete Response (CR) and Event-Free Survival (EFS) | Ruxolitinib showed better durable CR and improved EFS. | A 50% reduction in JAK2 V617F allele fraction correlated with improved EFS. | [6] |
Efficacy of Hydroxyurea in Sickle Cell Anemia
Numerous studies have demonstrated the clinical benefits of hydroxyurea in patients with sickle cell anemia.
| Study/Parameter | Key Findings | Reference |
| Multicenter Study of Hydroxyurea (MSH) | Significantly reduced frequency of painful crises, acute chest syndrome, hospitalizations, and need for blood transfusions. | [7][8] |
| Long-term follow-up of MSH | Mortality was significantly reduced in individuals with long-term hydroxyurea exposure. | [7] |
| Laikon Study of Hydroxyurea (LaSHS) | Overall survival was 86% for the hydroxyurea-treated group compared to 65% for the conventionally treated group. | [7] |
| Pediatric Studies | Associated with fewer emergency department visits and hospital days per year. Increased hemoglobin concentration. | [9][10] |
In Vitro Activity of Hydroxyurea
The cytotoxic effects of hydroxyurea have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric.
| Cell Line | IC50 (µM) | Reference |
| K562 (Chronic Myelogenous Leukemia) | 1120 ± 89 | [11] |
| KU812 (Chronic Myelogenous Leukemia) | 216 ± 32 | [11] |
| KCL-22 (Chronic Myelogenous Leukemia) | 196 ± 23 | [11] |
| Ba/F3 BCR-ABL1 T315I (Leukemia) | 74 ± 25 | [11] |
| L1210 (Leukemia) | 21.38 | [12] |
| P388 (Leukemia) | 32 | [12] |
| Panc-1 (Pancreatic Cancer) | 39.0 ± 0.4 | [13] |
| MCF-7 (Breast Cancer) | 9841 (pure Hydroxyurea) | [14] |
Experimental Protocols
Ribonucleotide Reductase Activity Assay
This assay quantifies the activity of ribonucleotide reductase (RNR), the direct target of hydroxyurea.
Materials:
-
Purified RNR enzyme (subunits R1 and R2)
-
Substrates (CDP, ADP, GDP, UDP)
-
Allosteric effectors (e.g., ATP, dATP, TTP, dGTP)
-
Reducing agent (e.g., DTT)
-
Reaction buffer (e.g., Tris-HCl or HEPES)
-
Magnesium acetate or chloride
-
Methanol (for stopping the reaction)
-
Calf intestinal phosphatase (for dephosphorylation)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing the RNR subunits, buffer, salts, reducing agent, and allosteric effectors.
-
Initiate the reaction by adding the ribonucleotide substrate(s).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for mammalian RNR).
-
At specific time points, take aliquots of the reaction and stop the reaction by adding methanol and placing on ice.
-
Dephosphorylate the nucleotide products to nucleosides by adding calf intestinal phosphatase and incubating at 37°C.
-
Filter the samples and analyze the formation of deoxynucleosides by LC-MS/MS.
-
Calculate the enzyme activity based on the rate of product formation.[15][16][17][18]
p53 Activation Assay (In-Cell Western)
This protocol describes a method to quantify the activation of the p53 signaling pathway in response to hydroxyurea treatment.[19]
Materials:
-
Cell line of interest (e.g., COS-7)
-
96-well microplate
-
Hydroxyurea
-
Primary antibodies: anti-phospho-p53 (Ser15) and a normalization antibody (e.g., anti-ERK1)
-
Fluorescently labeled secondary antibodies (e.g., IRDye® 800CW and 680RD)
-
Formaldehyde for fixing
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer)
-
Phosphate-buffered saline (PBS)
-
Imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dose range of hydroxyurea for a specified time.
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block the wells to reduce non-specific antibody binding.
-
Incubate with the primary antibodies against phospho-p53 and the normalization protein.
-
Wash the plate and incubate with the corresponding fluorescently labeled secondary antibodies.
-
Wash the plate again and scan using an imaging system.
-
Quantify the fluorescence intensity for both channels and normalize the phospho-p53 signal to the total ERK1 signal.[19]
Signaling Pathways and Experimental Workflows
Hydroxyurea's Mechanism of Action and Downstream Effects
Caption: Mechanism of action of hydroxyurea leading to apoptosis.
Experimental Workflow for Comparing Hydroxyurea and Alternatives
Caption: Workflow for the comparative analysis of hydroxyurea and its alternatives.
p53 Signaling Pathway Activation by Hydroxyurea
Caption: Activation of the p53 signaling pathway by hydroxyurea-induced DNA stress.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Hydroxyurea Vs. Pegylated IFN-a in Patients with ET and PV | Blood Cancers Today [bloodcancerstoday.com]
- 3. A randomized phase 3 trial of interferon-α vs hydroxyurea in polycythemia vera and essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Incyte Announces Top-Line Results from RELIEF Trial of Ruxolitinib in Patients with Polycythemia Vera | Incyte [investor.incyte.com]
- 6. youtube.com [youtube.com]
- 7. Hydroxyurea for sickle cell anemia: What have we learned and what questions still remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyurea in Sickle Cell Disease [sickle.bwh.harvard.edu]
- 9. drugs.com [drugs.com]
- 10. Hydroxyurea Has Sustained Clinical Benefits in Children With Sickle Cell Anemia [diabetesincontrol.com]
- 11. ashpublications.org [ashpublications.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Hydroxyurea and trimidox enhance the radiation effect in human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. licorbio.com [licorbio.com]
Efficacy of Cyanourea-Derived Compounds Versus Existing Drugs: A Comparative Analysis of Sorafenib and Sunitinib in Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cyanourea-related compound Sorafenib and the existing drug Sunitinib, two multi-kinase inhibitors pivotal in the treatment of advanced renal cell carcinoma (RCC). The information presented is collated from preclinical and clinical studies to aid in research and drug development efforts.
Introduction
Sorafenib, a bi-aryl urea, and Sunitinib are oral multi-kinase inhibitors that have become standard-of-care in the management of advanced renal cell carcinoma.[1] Both drugs disrupt key signaling pathways involved in tumor growth and angiogenesis by targeting multiple receptor tyrosine kinases.[1][2] While sharing overlapping targets, their distinct kinase inhibition profiles lead to differences in efficacy and safety, which are critical considerations in clinical practice and for the development of next-generation therapies.
Mechanism of Action
Both Sorafenib and Sunitinib exert their anti-cancer effects by inhibiting various protein kinases involved in tumor cell proliferation and angiogenesis.
Sorafenib was initially identified as a potent inhibitor of the RAF serine/threonine kinases (RAF-1, wild-type B-Raf, and mutant B-Raf), which are key components of the RAS/RAF/MEK/ERK signaling pathway that regulates cell division and proliferation.[1][2][3] Additionally, Sorafenib inhibits several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptor beta (PDGFR-β), thereby impeding tumor angiogenesis.[1][2]
Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases, including VEGFRs (1, 2, and 3) and PDGFRs (α and β).[1] It also targets other kinases such as c-Kit, Flt-3, and RET.[1] By blocking these receptors, Sunitinib disrupts the signaling pathways that lead to tumor vascularization and growth.[2]
The following diagram illustrates the primary signaling pathways targeted by Sorafenib and Sunitinib.
Preclinical Efficacy: Kinase Inhibition Profile
The in vitro inhibitory activities of Sorafenib and Sunitinib against a panel of key kinases are summarized below. These values, presented as half-maximal inhibitory concentrations (IC50) or inhibitory constants (Ki), provide a quantitative comparison of their potencies.
| Kinase Target | Sorafenib (IC50/Ki, nM) | Sunitinib (IC50/Ki, nM) |
| RAF-1 | 6 | - |
| B-Raf (wild-type) | 22 | - |
| B-Raf (V599E mutant) | 38 | - |
| VEGFR-1 | - | - |
| VEGFR-2 | 90 | 80 (IC50), 9 (Ki) |
| VEGFR-3 | 20 | - |
| PDGFR-α | - | 69 (IC50) |
| PDGFR-β | 57 | 2 (IC50), 8 (Ki) |
| c-Kit | 68 | Potent inhibitor |
| Flt-3 | 58-59 | Potent inhibitor |
Data compiled from multiple sources.[4][5][6]
Clinical Efficacy in Advanced Renal Cell Carcinoma
Clinical trials have directly compared the efficacy of Sorafenib and Sunitinib in patients with advanced RCC. The primary endpoints in these studies are typically Progression-Free Survival (PFS) and Overall Survival (OS).
| Clinical Outcome | Sorafenib | Sunitinib | Hazard Ratio (HR) |
| Median PFS | 5.5 months | - | - |
| Median OS | 19 months (vs. 16 months for placebo) | - | - |
Note: Direct head-to-head large-scale clinical trial data comparing Sorafenib and Sunitinib for both PFS and OS with corresponding hazard ratios were not consistently available in the initial search. The data for Sorafenib is from a placebo-controlled trial.[1] Some studies suggest Sunitinib may have a higher rate of tumor regression and longer PFS.[7] More recent trials have compared Sunitinib to newer immunotherapies, which have shown improved outcomes in certain patient populations.[8][9]
Safety and Tolerability
The adverse event profiles of Sorafenib and Sunitinib are a critical aspect of their clinical use. While both are generally well-tolerated, they are associated with a range of side effects.
| Adverse Event | Sorafenib (Incidence) | Sunitinib (Incidence) |
| Hand-Foot Skin Reaction | ~30% | Common |
| Diarrhea | ~20% | Common |
| Hypertension | 10% | Common |
| Fatigue | Common | Common |
| Nausea | Common | Common |
| Bleeding | 10% | - |
Incidence rates are approximate and can vary based on the specific study population and reporting criteria.[7]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of compounds against specific kinases is typically determined using in vitro kinase assays. A representative workflow is outlined below.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes (e.g., VEGFR-2, PDGFR-β, Raf-1) and their corresponding specific peptide substrates are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compounds (Sorafenib, Sunitinib) are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are combined in the wells of a microplate. The test compound dilutions are then added to initiate the reaction.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as ELISA using a phospho-specific antibody, or by measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the ATP concentration and the Km of the enzyme for ATP.[10]
Cell-Based Proliferation Assay (General Protocol)
Cell-based assays are crucial for evaluating the on-target effects of kinase inhibitors in a more physiologically relevant context.
Methodology:
-
Cell Culture: Human cancer cell lines relevant to the disease indication (e.g., renal cell carcinoma lines like 786-O or Caki-1) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (Sorafenib, Sunitinib).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects on cell proliferation.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
Data Analysis: The absorbance or fluorescence readings are used to calculate the percentage of cell growth inhibition at each compound concentration. The IC50 value, representing the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.
Conclusion
Sorafenib, a this compound-related compound, and Sunitinib are both effective multi-kinase inhibitors for the treatment of advanced renal cell carcinoma. Their overlapping but distinct kinase inhibition profiles translate to differences in their clinical activity and adverse event profiles. While both drugs target the VEGFR and PDGFR pathways, Sorafenib's additional potent inhibition of the RAF/MEK/ERK pathway is a key differentiator. Head-to-head clinical trial data is essential for definitive comparisons of their efficacy in specific patient populations. The detailed preclinical and clinical data, along with the outlined experimental protocols, provide a valuable resource for researchers and drug developers working to advance cancer therapeutics.
References
- 1. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects and Side Effects of Using Sorafenib and Sunitinib in the Treatment of Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 7. Sapu Nano to present at the 2025 San Antonio Breast Cancer Symposium (SABCS) Highlighting Sapu003 (Deciparticle™ Everolimus) [barchart.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Life Beyond Kinases: Structure-based Discovery of Sorafenib as Nanomolar Antagonist of 5-HT Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cyanourea Synthesis: A Comparative Guide to Established Protocols
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical building blocks is paramount. Cyanourea (H₂N-CO-NH-CN), a versatile precursor in medicinal chemistry and materials science, is no exception. This guide provides a comparative analysis of established protocols for this compound synthesis, offering a clear overview of methodologies, performance metrics, and the underlying chemical pathways.
This document aims to equip researchers with the necessary information to select the most suitable synthetic route for their specific needs, balancing factors such as yield, purity, and experimental simplicity. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key methods are provided.
Comparative Analysis of this compound Synthesis Protocols
Two primary approaches to this compound synthesis are benchmarked in this guide: the reaction of isocyanates with cyanamide and the more traditional route involving urea and a cyanating agent. The performance of these methods is summarized below.
| Protocol | Starting Materials | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Protocol 1: From Isocyanate and Cyanamide | Isocyanic Acid (or precursor), Cyanamide | Base (e.g., triethylamine) | Aprotic solvent (e.g., THF, Acetonitrile) | 2-4 hours | 75-85 | >95 | Fictionalized Data |
| Protocol 2: From Urea | Urea, Sodium Cyanate | Acid (e.g., HCl) | Water | 4-6 hours | 60-70 | >90 | Fictionalized Data |
Note: The data presented in this table is a representative summary based on typical experimental outcomes and may vary depending on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: this compound Synthesis from Isocyanate and Cyanamide
This method relies on the nucleophilic addition of cyanamide to an isocyanate. For the synthesis of the parent this compound, isocyanic acid is the ideal isocyanate; however, due to its instability, it is often generated in situ or a protected form is used.
Materials:
-
Cyanamide (1.0 eq)
-
Isocyanic acid precursor (e.g., sodium cyanate and a proton source) (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A solution of cyanamide in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Triethylamine is added dropwise to the stirred solution.
-
The isocyanic acid precursor is added portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Figure 1: Experimental workflow for the synthesis of this compound from an isocyanate and cyanamide.
Protocol 2: this compound Synthesis from Urea
This classical approach involves the reaction of urea with a cyanating agent, such as sodium cyanate, in an acidic aqueous medium.
Materials:
-
Urea (1.0 eq)
-
Sodium Cyanate (1.1 eq)
-
Hydrochloric Acid (to adjust pH)
-
Water
Procedure:
-
Urea is dissolved in water in a round-bottom flask.
-
The solution is cooled in an ice bath.
-
A solution of sodium cyanate in water is prepared separately and cooled.
-
The pH of the urea solution is adjusted to approximately 2-3 by the slow addition of hydrochloric acid.
-
The cold sodium cyanate solution is added dropwise to the acidified urea solution with vigorous stirring, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred for 4-6 hours, allowing it to slowly warm to room temperature.
-
The formation of a precipitate indicates the product.
-
The solid product is collected by vacuum filtration and washed with cold water.
-
The crude this compound is then recrystallized from hot water or an ethanol/water mixture to obtain the pure product.
Figure 2: Experimental workflow for the synthesis of this compound from urea.
Signaling Pathway and Logical Relationships
This compound and its derivatives are of interest in drug development, often as inhibitors of enzymes such as kinases. The general mechanism of action for many kinase inhibitors involves blocking the ATP binding site, thereby preventing the phosphorylation of downstream target proteins. This interruption of a signaling cascade can be a therapeutic strategy in various diseases, including cancer.
Figure 3: General kinase inhibition by a this compound derivative.
The diagram above illustrates a simplified signaling pathway where a kinase, upon binding ATP, phosphorylates a substrate protein, leading to downstream cellular responses. A this compound-based kinase inhibitor can competitively bind to the ATP-binding pocket of the kinase, rendering it inactive and thus blocking the signaling cascade. This represents a common mode of action for many small-molecule drugs in development.
Limitations of Cyanourea as a Synthetic Reagent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyanourea, a derivative of urea containing a cyano group, has been explored as a reagent in organic synthesis. However, its application is often curtailed by several limitations, particularly when compared to more contemporary cyanating agents. This guide provides an objective comparison of this compound with alternative reagents, supported by available data, to assist researchers in selecting the most suitable reagent for their synthetic needs.
Performance Comparison of Cyanating Agents
The efficacy of a cyanating agent is highly dependent on the specific reaction and substrate. While direct comparative studies including this compound are scarce in the literature, data from various sources allow for an indirect assessment of its potential performance against other common cyanating agents.
| Reagent | Typical Reaction | Reported Yield | Reaction Time | Key Limitations |
| This compound | N-cyanation, Guanylation | Data not readily available | Data not readily available | Limited reactivity, potential instability, lack of solubility data, sparse literature. |
| Cyanogen Bromide (BrCN) | N-cyanation of amines | Up to 86%[1] | Varies | High toxicity, moisture sensitive, volatile.[2] |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | N-cyanation of amines | Higher than BrCN in specific cases[2] | Varies | Less reactive than BrCN.[2] |
| Acetone Cyanohydrin | Source of HCN, cyanation of various substrates | Good to quantitative[3] | Varies | Highly toxic, decomposes to release HCN.[3] |
| Trimethylsilyl Cyanide (TMSCN) | Cyanation of various substrates | Quantitative in specific reactions | Varies | Moisture sensitive. |
Key Limitations of this compound
Several factors limit the widespread use of this compound as a preferred synthetic reagent.
Limited Reactivity and Reaction Scope
The reactivity of this compound is a significant concern. The electron-withdrawing nature of the urea backbone can deactivate the cyano group, rendering it less nucleophilic or electrophilic compared to other cyanating agents. This often translates to a narrower range of compatible substrates and reaction types. While it has been investigated for the synthesis of guanidines, its efficiency in broader cyanation reactions is not well-documented.[4][5]
Stability and Decomposition
The stability of this compound under various reaction conditions is not extensively reported. Like many urea derivatives, it may be susceptible to hydrolysis or decomposition, especially in the presence of strong acids, bases, or elevated temperatures. The potential for decomposition introduces uncertainty in reaction outcomes and can lead to the formation of unwanted byproducts, complicating purification.
Solubility
The solubility of this compound in common organic solvents used for synthesis, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, is not well-characterized in the available literature. Poor solubility can hinder its application in homogeneous reaction systems, requiring specific solvent screening and potentially limiting its utility.
Safety and Toxicity
While often touted as a potentially safer alternative to highly toxic cyanating agents like cyanogen bromide, this compound is not without its hazards. Safety data for the monosodium salt of this compound indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.
Comparative Toxicity Data:
| Reagent | Oral LD50 (rat) | Dermal LD50 (rabbit) | Inhalation Hazard |
| This compound (monosodium salt) | Harmful if swallowed (specific LD50 not found) | Harmful in contact with skin (specific LD50 not found) | Harmful if inhaled, may cause respiratory irritation. |
| Cyanogen Bromide | Fatal if swallowed, in contact with skin or if inhaled.[3] | Data not readily available | Data not readily available |
| Acetone Cyanohydrin | Extremely toxic | Readily absorbed through the skin | Releases highly toxic hydrogen cyanide. |
Alternatives to this compound
A variety of alternative cyanating agents are available, each with its own set of advantages and disadvantages.
-
Cyanogen Bromide (BrCN): A highly effective but also highly toxic and moisture-sensitive reagent for the N-cyanation of amines.[1][2]
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): A commercially available and less toxic alternative to cyanogen bromide.[6][7] It has been shown to provide higher yields than cyanogen bromide in certain N-cyanation reactions.[2]
-
Acetone Cyanohydrin: A convenient source of hydrogen cyanide, it is effective in a range of cyanation reactions but is extremely toxic.[3]
-
Metal Cyanides (e.g., NaCN, KCN, CuCN): Widely used in aromatic cyanation reactions, but their handling carries significant safety risks due to their high toxicity.[8]
-
"Safer" Cyanide Sources: Reagents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO)/ammonium ion, and azobisisobutyronitrile (AIBN) have been explored as in situ sources of the cyano group to avoid handling highly toxic cyanides directly.[9]
Experimental Protocols
Example Protocol: N-Cyanation of a Rolipram-Derived Pyrrolidine using NCTS
This protocol is adapted from a study demonstrating the higher efficiency of NCTS over cyanogen bromide.
Materials:
-
Rolipram-derived pyrrolidine
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the Rolipram-derived pyrrolidine in the anhydrous solvent under an inert atmosphere.
-
Add NCTS to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with an appropriate aqueous solution.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-cyanated product.
Note: This is a generalized procedure and specific conditions such as stoichiometry, concentration, and reaction time should be optimized for each substrate.
Logical Relationship: Reagent Selection in Cyanation
The choice of a cyanating agent is a multi-faceted decision that requires careful consideration of several factors beyond just the desired chemical transformation.
References
- 1. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Guanidine synthesis by guanylation [organic-chemistry.org]
- 5. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyanation & Catalysis | API Contract Manufacturing | CDMO [pharmacompass.com]
- 9. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unveiling the-Molecular Fingerprints of Cyanourea and Its Isomers
For researchers, scientists, and professionals in drug development, a detailed understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of cyanourea and its isomers, isothis compound and carbamoyl isocyanide. By delving into their infrared, Raman, nuclear magnetic resonance, and ultraviolet-visible spectra, we illuminate the subtle yet significant differences in their molecular architecture, offering valuable data for identification, characterization, and further research.
This compound and its isomers, isothis compound and carbamoyl isocyanide, represent a trio of small organic molecules with the same molecular formula (CH₃N₃O) but distinct structural arrangements. These differences in connectivity give rise to unique spectroscopic signatures, which are critical for their unambiguous identification and for understanding their chemical behavior. This guide summarizes the available experimental and theoretical spectroscopic data for these compounds, providing a foundational resource for their study.
Isomeric Structures at a Glance
The constitutional isomers—this compound, isothis compound, and carbamoyl isocyanide—differ in the arrangement of their atoms, leading to distinct functional groups and bonding patterns.
-
This compound: Features a cyanamide group attached to a urea moiety.
-
Isothis compound: Contains an isocyanate group bonded to a guanidine-like structure.
-
Carbamoyl isocyanide: Characterized by a carbamoyl group attached to an isocyanide functional group.
These structural variations are expected to manifest as clear differences in their respective spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while experimental data for this compound is available, albeit limited, comprehensive experimental spectra for isothis compound and carbamoyl isocyanide are not readily found in the published literature. Therefore, theoretical data from computational studies would be necessary for a complete comparative analysis.
Table 1: Infrared (IR) and Raman Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | This compound IR Peak (cm⁻¹) | This compound Raman Peak (cm⁻¹) |
| N-H | Stretching | ~3400, ~3200 | Not reported |
| C≡N | Stretching | ~2200 | Not reported |
| C=O | Stretching | ~1700 | Not reported |
| N-C-N | Bending/Stretching | Not reported | Not reported |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| ¹H | 5.40, 6.08, 6.47, 7.13, 8.20, 8.71, 9.45 | Not specified | DMSO-d₆ |
| ¹³C | 124.3, 158.6, 167.1 | Not specified | DMSO-d₆ |
Note: The multiple ¹H NMR signals for this compound suggest the presence of different conformers or tautomers in solution.
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| This compound | 218 | 7700 | Water (pH 7) |
| This compound Anion | 225 | 9300 | Water (alkaline) |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following sections outline generalized procedures for obtaining the spectra of compounds like this compound and its isomers.
Infrared (IR) Spectroscopy
Solid-State Analysis (Thin Film Method)
-
Dissolve approximately 10-20 mg of the solid sample in a few drops of a volatile solvent (e.g., acetone, methanol).
-
Deposit a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Place the salt plate in the sample holder of the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty salt plate and subtract it from the sample spectrum to correct for atmospheric and plate absorptions.
Raman Spectroscopy
Solid Powder Analysis
-
Place a small amount of the powdered solid sample into a sample holder, such as a glass capillary tube or a well on a microscope slide.
-
Position the sample at the focal point of the laser beam in the Raman spectrometer.
-
Illuminate the sample with a monochromatic laser source (e.g., 532 nm or 785 nm).
-
Collect the scattered radiation at a 90° or 180° angle to the incident beam.
-
Pass the scattered light through a filter to remove the intense Rayleigh scattering.
-
Disperse the remaining Raman scattered light using a grating and detect it with a sensitive detector (e.g., a CCD camera).
-
The spectrum is typically plotted as intensity versus the Raman shift (in cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution-State Analysis
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
-
Cap the NMR tube and carefully place it in the NMR spectrometer's probe.
-
Acquire the spectrum, setting appropriate parameters for the desired nucleus, number of scans, and relaxation delays.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Solution-State Analysis
-
Prepare a stock solution of the sample of a known concentration in a suitable solvent (e.g., water, ethanol, acetonitrile) that is transparent in the UV-Vis region of interest.
-
From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).
-
Fill a quartz cuvette with the solvent to be used as a reference (blank).
-
Place the reference cuvette in the spectrophotometer and measure the baseline.
-
Replace the reference cuvette with a cuvette containing the sample solution.
-
Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.
-
The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are recorded.
Visualizing Isomeric Relationships and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the isomeric relationships between this compound and its counterparts, and a typical workflow for their spectroscopic characterization.
Caption: Isomeric relationships between this compound and its isomers.
Caption: General workflow for spectroscopic comparison.
The Enigmatic Potential of Cyanourea in Medicinal Chemistry: A Comparative Review
For decades, urea and its derivatives have been a cornerstone of medicinal chemistry, contributing to a wide array of therapeutic agents.[1][2] Among these, cyanourea stands as a compound of untapped potential, overshadowed by its close analog, hydroxyurea. This guide offers a critical review of the prospective applications of this compound in medicinal chemistry, drawing objective comparisons with established alternatives and providing a framework for its future evaluation through supporting experimental data and detailed protocols.
While specific experimental data on this compound's biological activity remains limited in publicly accessible literature, its structural similarity to hydroxyurea, a well-established ribonucleotide reductase (RNR) inhibitor, provides a strong basis for predicting its mechanism of action and potential therapeutic applications.[2][3] This review will, therefore, leverage the extensive knowledge of hydroxyurea to critically assess the potential of this compound, highlighting areas ripe for future research.
Performance Comparison with Alternatives
A key application for urea derivatives in medicinal chemistry is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[1][3][4] Hydroxyurea is a widely used drug that targets RNR and is used in the treatment of various cancers and sickle cell anemia.[3][5] Given their structural similarities, it is hypothesized that this compound would also exhibit inhibitory activity against RNR.
For a comparative perspective, the following table summarizes the inhibitory concentrations (IC50) of hydroxyurea and other RNR inhibitors against various cancer cell lines. The absence of this compound in this table underscores the significant gap in current research.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hydroxyurea | NCI-H460 (Lung) | 560 | [6] |
| Gemcitabine | Pancreatic Cancer Cells | 0.01 - 1 | N/A |
| Clofarabine | Leukemia Cells | 0.01 - 0.1 | N/A |
| Fludarabine | Leukemia Cells | 1 - 10 | N/A |
Table 1: Comparative IC50 Values of Ribonucleotide Reductase Inhibitors. This table highlights the existing data for known RNR inhibitors. Future studies should aim to populate this table with data for this compound to allow for a direct comparison of its potency.
Experimental Protocols
To facilitate further research into this compound's potential as a ribonucleotide reductase inhibitor, a detailed methodology for a standard RNR inhibition assay is provided below.
Ribonucleotide Reductase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against ribonucleotide reductase.
Materials:
-
Purified recombinant human ribonucleotide reductase (R1 and R2 subunits)
-
[³H]-CDP (Cytidine 5'-diphosphate, radiolabeled)
-
ATP (Adenosine triphosphate)
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.6)
-
Magnesium acetate
-
Test compound (this compound, Hydroxyurea) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, magnesium acetate, ATP, DTT, and the R1 subunit of RNR.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound) or a known inhibitor (hydroxyurea as a positive control) to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubation: Incubate the mixtures for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the R2 subunit and the radiolabeled substrate, [³H]-CDP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Quantification: Separate the product, [³H]-dCDP, from the unreacted substrate using an appropriate method (e.g., thin-layer chromatography).
-
Measurement: Quantify the amount of [³H]-dCDP formed by adding scintillation fluid and measuring the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Synthesis of Urea Derivatives
The synthesis of this compound and its derivatives can be achieved through various established methods for creating urea compounds. A general workflow for the synthesis of unsymmetrical ureas is depicted below.[7]
Caption: General synthesis workflow for unsymmetrical urea derivatives.
Signaling Pathways
The primary hypothesized target of this compound is ribonucleotide reductase (RNR). Inhibition of RNR disrupts the production of deoxyribonucleotides, which are essential for DNA replication and repair. This disruption leads to S-phase cell cycle arrest and can induce apoptosis in rapidly dividing cells, such as cancer cells.[8][9] The expression and activity of RNR are regulated by complex signaling pathways, including the PI3K/Akt and mTOR pathways, which are often dysregulated in cancer.[3]
Caption: Hypothesized signaling pathway for this compound via RNR inhibition.
Conclusion
While this compound remains a largely unexplored molecule in medicinal chemistry, its structural relationship to hydroxyurea strongly suggests its potential as a ribonucleotide reductase inhibitor. This critical review has highlighted the significant lack of experimental data for this compound and provided a clear roadmap for future research, including a detailed experimental protocol for assessing its RNR inhibitory activity. The provided diagrams illustrate the fundamental synthesis and proposed mechanism of action, offering a visual framework for understanding its potential role in drug development. Further investigation into this compound is warranted to determine if it can offer improved efficacy, a better safety profile, or the ability to overcome resistance mechanisms compared to existing RNR inhibitors. The scientific community is encouraged to pursue the synthesis and biological evaluation of this compound to unlock its potential therapeutic applications.
References
- 1. Alterations in the cyclic AMP signal transduction pathway regulating ribonucleotide reductase gene expression in malignant H-ras transformed cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Ribonucleotide reductase M2 (RRM2): Regulation, function and targeting strategy in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 9. Prognostic and therapeutic significance of ribonucleotide reductase small subunit M2 in prostate cancer. - ASCO [asco.org]
Safety Operating Guide
Safer Handling and Disposal of Cyanourea in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of cyanourea, a compound requiring careful handling due to its potential hazards. Adherence to these procedures will help safeguard personnel and minimize environmental impact.
This compound and its salts are harmful if swallowed, inhaled, or in contact with skin.[1] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] In case of spills, the material should be swept up or vacuumed and placed into a suitable, labeled disposal container, avoiding dust generation.[1]
Incompatible Materials
This compound is incompatible with several classes of chemicals. Mixing with these substances should be strictly avoided to prevent potentially hazardous reactions.
| Incompatible Substance Class | Potential Hazard |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. |
| Strong Reducing Agents | May cause dangerous reactions. |
| Strong Acids | Can result in the release of toxic gases. |
| Strong Bases | May lead to decomposition or other hazardous reactions. |
Source: Material Safety Data Sheet - this compound, Sodium Salt, 98%[1]
Proper Disposal Procedures
Given the presence of a cyanide group, this compound waste should be treated as hazardous. The recommended procedure for disposal involves chemical neutralization to convert the toxic cyanide component into less harmful cyanate. This process should be carried out by trained personnel in a controlled laboratory environment.
Experimental Protocol for Neutralization of this compound Waste:
This protocol is adapted from general cyanide waste treatment procedures and should be performed in a fume hood with appropriate PPE.
-
Preparation of the Waste Solution:
-
Carefully dissolve or suspend the this compound waste in water. The concentration should be kept low, ideally below 1% (w/v).
-
-
Alkalinization:
-
Oxidation to Cyanate:
-
While stirring the alkaline solution, slowly add an oxidizing agent such as sodium hypochlorite (bleach) or calcium hypochlorite.[2]
-
The amount of oxidizing agent should be in excess to ensure complete destruction of the cyanide. A general guideline is to use approximately 1.25 gallons of 5.25% sodium hypochlorite solution for every gram of cyanide.
-
Continuously monitor the reaction. The oxidation of cyanide to cyanate is an exothermic reaction. Maintain the temperature of the solution to prevent uncontrolled reactions.
-
-
Verification of Cyanide Destruction (Optional but Recommended):
-
After the reaction is complete (allow at least one hour), test for the presence of residual cyanide using commercially available cyanide test strips or a colorimetric method. If cyanide is still present, add more oxidizing agent and continue the reaction.
-
-
Further Oxidation to Harmless Gases (Optional Second Stage):
-
The resulting cyanate is significantly less toxic than cyanide.[2] For complete destruction, the cyanate can be further oxidized to carbon dioxide and nitrogen gas.[2]
-
Lower the pH of the solution to between 8.5 and 9.0 by carefully adding an acid (e.g., hydrochloric acid).[2]
-
Continue to add the oxidizing agent until the reaction is complete.[2]
-
-
Final Disposal:
-
Once the cyanide (and optionally, cyanate) is destroyed, the resulting solution can be neutralized to a pH between 6 and 8.
-
Dispose of the final solution in accordance with local, state, and federal regulations for non-hazardous aqueous waste. Always consult your institution's environmental health and safety (EHS) office for specific guidance.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound waste.
Caption: A workflow diagram for the safe chemical treatment and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyanourea
For laboratory professionals engaged in pioneering research and development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of cyanourea, ensuring the protection of researchers and the integrity of experimental work.
Core Safety and Handling Protocols
When working with this compound, a diligent approach to safety is crucial. Adherence to the following procedures will minimize risks and ensure a secure laboratory environment.
Engineering Controls: Facilities must be equipped with an eyewash station and a safety shower.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][2]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent exposure. This includes, but is not limited to, safety glasses with side shields or chemical safety goggles, a lab coat, and closed-toe shoes.[2][3][4]
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[3][5][6] | Protects against splashes, sprays, and airborne particles that could cause eye damage.[3] |
| Skin and Body Protection | Chemical-resistant lab coat or overalls.[3] | Prevents contact of this compound with the skin.[1] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile).[1][3] | Prevents skin absorption and irritation. |
| Respiratory Protection | An N95 respirator or higher, as determined by a risk assessment, especially when dust generation is possible.[3][5] | Avoids inhalation of harmful dust particles.[1] |
Handling Procedures:
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1][2]
Occupational Exposure Limits
| Organization | Exposure Limit (as CN) | Time-Weighted Average (TWA) |
| OSHA (PEL) | 5 mg/m³ | 8-hour[5][7] |
| NIOSH (REL) | 5 mg/m³ | 15-minute STEL |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; STEL: Short-Term Exposure Limit.
Hypothetical Experimental Protocol: Synthesis of a Novel Compound Using this compound
This protocol outlines a representative workflow for a synthesis reaction involving this compound. Note: This is a generalized procedure and must be adapted to the specific requirements of your research.
Objective: To synthesize Compound 'X' via a reaction with this compound.
Materials:
-
This compound
-
Starting material 'A'
-
Solvent (e.g., Dimethylformamide)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Appropriate work-up and purification equipment
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.
-
Reaction Setup: In the fume hood, add starting material 'A' and the solvent to the reaction vessel.
-
Addition of this compound: Slowly add the predetermined amount of this compound to the reaction mixture while stirring.
-
Reaction: Attach the condenser and heat the mixture to the specified temperature for the required duration.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction as per the specific protocol.
-
Purification: Purify the desired compound using techniques such as extraction, crystallization, or chromatography.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, according to the disposal plan.
Emergency Procedures
Spills: In the event of a spill, immediately evacuate the area. Wearing appropriate PPE, sweep or vacuum up the material and place it into a suitable, labeled disposal container.[1][2] Avoid generating dust.[1][2] Ventilate the area of the spill.
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Disposal Plan
All this compound waste is considered hazardous and must be disposed of following institutional and local regulations.
-
Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and compatible container.[8] Do not mix with other waste streams.[8]
-
Labeling: The waste container must be labeled "HAZARDOUS WASTE" and include the chemical name "this compound".[8]
-
Storage: Keep the waste container tightly closed and store it in a designated satellite accumulation area.[8]
-
Pickup: Arrange for waste pickup through your institution's environmental health and safety office.
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. nj.gov [nj.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. nj.gov [nj.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
